Ro 23-7014
Description
Properties
CAS No. |
113714-78-6 |
|---|---|
Molecular Formula |
C48H63N9O16S4 |
Molecular Weight |
1150.3 g/mol |
IUPAC Name |
[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-2-amino-3-sulfooxybutanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C48H63N9O16S4/c1-28(72-76(66,67)68)42(49)48(65)57(47(64)40(50-3)24-30-11-7-6-8-12-30)46(63)37(20-22-75-5)56-45(62)39(25-32-26-51-35-14-10-9-13-34(32)35)54-41(59)27-52-43(60)36(19-21-74-4)55-44(61)38(53-29(2)58)23-31-15-17-33(18-16-31)73-77(69,70)71/h6-18,26,28,36-40,42,50-51H,19-25,27,49H2,1-5H3,(H,52,60)(H,53,58)(H,54,59)(H,55,61)(H,56,62)(H,66,67,68)(H,69,70,71)/t28-,36+,37+,38+,39+,40+,42+/m1/s1 |
InChI Key |
ATGIHKXYNJKTSQ-BOFCPEKLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N(C(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C)C(=O)[C@H](CC4=CC=CC=C4)NC)N)OS(=O)(=O)O |
Canonical SMILES |
CC(C(C(=O)N(C(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C)C(=O)C(CC4=CC=CC=C4)NC)N)OS(=O)(=O)O |
Appearance |
Solid powder |
Other CAS No. |
113714-78-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N-methyl-Phe-NH2 acetyl-O-sulfo-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-O-sulfo-threonyl-N-methyl(phenylalaninamide) Ro 23-7014 Ro-23-7014 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Ro 23-7014: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 23-7014 is a potent and selective synthetic analog of cholecystokinin-7 (CCK-7) that functions as an appetite suppressant.[1][2] Its mechanism of action is centered on its high-affinity agonism of the cholecystokinin A (CCK-A) receptor, a G-protein coupled receptor (GPCR) predominantly located in the gastrointestinal tract and specific regions of the central nervous system.[3][4] Activation of the CCK-A receptor by this compound initiates a cascade of intracellular signaling events, leading to physiological responses associated with satiety and reduced food intake. This guide provides an in-depth overview of the molecular mechanisms, quantitative parameters, and experimental methodologies related to the action of this compound.
Primary Mechanism: Selective CCK-A Receptor Agonism
This compound is a heptapeptide analog of Ac-CCK-7 with modifications that confer increased potency, a longer duration of action (4 to 5 hours), and enhanced resistance to peptidergic degradation.[3] The core of its mechanism lies in its selective binding to and activation of the CCK-A receptor.
Receptor Selectivity
This compound exhibits a pronounced selectivity for the CCK-A receptor subtype over the CCK-B receptor subtype.[3] This selectivity is crucial as the two receptors mediate different physiological functions. CCK-A receptors are primarily involved in gallbladder contraction, pancreatic enzyme secretion, and the regulation of satiety, while CCK-B receptors are more broadly distributed in the brain and are associated with anxiety and memory.[1][5]
Quantitative Data
| Parameter | Value | Species/Model | Administration | Reference |
| Satiating Potency (ED50) | 0.3 µg/kg | Rat | Intraperitoneal (i.p.) | [3] |
| Receptor Selectivity | 400-fold for CCK-A over CCK-B | Rat pancreatic tissue (CCK-A) and bovine striatum (CCK-B) membranes | In vitro | [3] |
Signaling Pathways
Upon binding of this compound, the CCK-A receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the initiation of downstream signaling cascades. The primary signaling pathways activated are mediated by Gq/11 and G12/13 proteins.
Gq/11 Pathway: Calcium Mobilization and PKC Activation
The canonical signaling pathway for the CCK-A receptor involves the activation of the Gq/11 family of G-proteins.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7] The subsequent increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC).[7] This pathway is fundamental to many of the physiological effects of CCK-A receptor activation, including pancreatic enzyme secretion and smooth muscle contraction.
Other Signaling Pathways
Beyond the classical Gq/PLC pathway, CCK-A receptor activation can also engage other signaling cascades that are important for cellular processes such as gene expression and protein synthesis. These include:
-
Mitogen-Activated Protein Kinase (MAPK) Cascades: Activation of the ERK, JNK, and p38 MAPK pathways.
-
PI3K-Akt-mTOR Pathway: This pathway plays a significant role in regulating protein synthesis.
Experimental Protocols
The investigation of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Receptor Binding Assays
These assays are used to determine the affinity and selectivity of a ligand for its receptor. A common method is the radioligand binding assay.
Objective: To quantify the binding of this compound to CCK-A and CCK-B receptors.
Methodology:
-
Membrane Preparation: Solubilized membrane preparations from tissues rich in the target receptors are used. For CCK-A receptors, rat pancreatic tissue is a common source, while bovine striatum can be used for CCK-B receptors.[3]
-
Radioligand: A radiolabeled form of a known CCK receptor ligand (e.g., [³H]CCK-8s) is used.[8]
-
Competitive Binding: The membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Quantification: The membrane-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assays: Intracellular Calcium Mobilization
Functional assays are employed to measure the cellular response to receptor activation. For GPCRs coupled to Gq/11, measuring changes in intracellular calcium concentration is a direct readout of receptor agonism.
Objective: To determine the potency of this compound in activating the CCK-A receptor.
Methodology:
-
Cell Culture: A cell line stably expressing the CCK-A receptor (e.g., CHO-CCKAR or HEK293-CCKAR) is used.
-
Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The cells are stimulated with varying concentrations of this compound.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader or a fluorescence microscope.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).
Conclusion
The mechanism of action of this compound is characterized by its selective and potent agonism of the CCK-A receptor. This interaction triggers well-defined intracellular signaling pathways, primarily the Gq/PLC/IP3/Ca2+ cascade, which ultimately leads to the physiological sensation of satiety. The high selectivity of this compound for the CCK-A receptor minimizes off-target effects associated with CCK-B receptor activation. The quantitative data on its in vivo potency, coupled with a detailed understanding of its molecular signaling, provides a solid foundation for its evaluation as a therapeutic agent for appetite suppression. Further research to elucidate the precise binding kinetics and the interplay with other signaling pathways will continue to refine our understanding of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 5. pnbvesper.com [pnbvesper.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. innoprot.com [innoprot.com]
- 8. Investigation of cholecystokinin receptors in the human lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 23-7014: A Technical Guide to a Cholecystokinin (CCK-7) Analog for Satiety Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ro 23-7014, a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK-7). This compound was developed as a potent and long-acting appetite suppressant with a high selectivity for the cholecystokinin A (CCK-A) receptor subtype. This document compiles available data on its biological activity, outlines relevant experimental methodologies, and illustrates key signaling pathways and experimental workflows.
Core Concepts: Cholecystokinin and Appetite Regulation
Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and the central nervous system, playing a significant role in digestion and the regulation of food intake.[1] It mediates its effects through two G-protein coupled receptors: CCK-A (primarily in the periphery, especially the pancreas and gallbladder) and CCK-B (predominantly in the brain).[2] Activation of CCK-A receptors is a key physiological signal for satiety, the feeling of fullness after a meal. Therefore, developing stable and selective CCK-A receptor agonists like this compound is a promising strategy for therapeutic interventions in obesity and eating disorders.
Quantitative Data Presentation
Table 1: Receptor Binding Affinities of Cholecystokinin and Selected Analogs
| Compound | CCK-A Receptor Affinity (Ki, nM) | CCK-B Receptor Affinity (Ki, nM) | Selectivity (CCK-B/CCK-A) |
| CCK-8 (sulfated) | ~1 | ~1 | 1 |
| Gastrin | >1000 | ~1 | <0.001 |
| A71378 | 0.4 | 300 | 750 |
| PD 140548 | 2.8 | 260 | 93 |
| PD 135666 | 26 | 0.1 | 0.004 |
Data for A71378, PD 140548, and PD 135666 are included for comparative purposes to illustrate the range of affinities and selectivities achievable in CCK analogs.
Table 2: In Vivo Efficacy of this compound in Appetite Suppression
| Compound | Administration Route | ED50 for Satiety (µg/kg) | Duration of Action |
| This compound | Intraperitoneal (i.p.) | 0.3 | 4-5 hours |
| This compound | Intranasal | 100 | Not Specified |
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
This compound, with the amino acid sequence Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N-methyl-Phe-NH2, is synthesized using solid-phase peptide synthesis (SPPS). The following is a generalized protocol based on standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-N-methyl-Phe-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Sulfating agent (e.g., sulfur trioxide pyridine complex)
-
Acetic anhydride for N-terminal acetylation
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple Fmoc-N-methyl-Phe-OH to the resin using a coupling agent and a base.
-
Chain Elongation: Perform iterative cycles of:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Washing with DMF.
-
Coupling of the next Fmoc-protected amino acid using a coupling agent and base.
-
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus with acetic anhydride and a base.
-
Side-Chain Deprotection and Cleavage: Treat the resin with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the resin.
-
Sulfation: Dissolve the crude peptide in a suitable solvent and treat with a sulfating agent to sulfate the tyrosine and threonine residues.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Receptor Binding Assay
To determine the binding affinity and selectivity of this compound for CCK-A and CCK-B receptors, a competitive radioligand binding assay is typically employed.
Materials:
-
Cell membranes expressing either CCK-A or CCK-B receptors (e.g., from rat pancreas for CCK-A and bovine striatum for CCK-B).
-
Radiolabeled ligand (e.g., [125I]CCK-8).
-
Unlabeled this compound and other competitor ligands.
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Gamma counter.
Procedure:
-
Incubation: Incubate the receptor-containing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
In Vivo Appetite Suppression Study
The satiating effect of this compound is evaluated in an appropriate animal model, such as food-deprived rats.
Materials:
-
Male Wistar rats.
-
This compound dissolved in a suitable vehicle (e.g., saline).
-
Standard rat chow.
-
Metabolic cages for monitoring food intake.
Procedure:
-
Acclimatization: House the rats individually in metabolic cages and acclimatize them to a controlled light-dark cycle and feeding schedule.
-
Fasting: Deprive the animals of food for a set period (e.g., 18 hours) with free access to water.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal or intranasal injection) at various doses.
-
Food Presentation: At a specific time post-administration, present a pre-weighed amount of standard chow to the animals.
-
Food Intake Measurement: Measure the cumulative food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes) by weighing the remaining food.
-
Data Analysis: Calculate the food intake for each dose group and compare it to the vehicle control group. Determine the ED50, the dose that produces a 50% reduction in food intake compared to the control group, using dose-response curve analysis.
Visualizations
CCK-A Receptor Signaling Pathway
References
Ro 23-7014: A Deep Dive into its CCK-A Receptor Selectivity
For Immediate Release
This technical guide provides a comprehensive analysis of the cholecystokinin-A (CCK-A) versus cholecystokinin-B (CCK-B) receptor selectivity of the synthetic peptide analog, Ro 23-7014. Developed for researchers, scientists, and drug development professionals, this document consolidates available data on its binding affinity, summarizes relevant experimental methodologies, and visualizes the associated signaling pathways.
Executive Summary
This compound, a potent and long-acting analog of the C-terminal heptapeptide of cholecystokinin (CCK-7), demonstrates a remarkable and clinically significant selectivity for the CCK-A receptor subtype. Research indicates that this compound exhibits a 400-fold greater selectivity for the CCK-A receptor compared to the CCK-B receptor. This high degree of selectivity makes it a valuable tool for investigating the physiological roles of the CCK-A receptor and a potential therapeutic agent for conditions where targeted CCK-A agonism is desired, such as in appetite suppression.
Quantitative Analysis of Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Relative) | Selectivity Ratio (CCK-A vs. CCK-B) |
| This compound | CCK-A | High | 400-fold |
| This compound | CCK-B | Low |
Experimental Protocols
The determination of the receptor selectivity of this compound involves a combination of radioligand binding assays and functional assays. The following sections detail the generalized protocols for these key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for CCK-A and CCK-B receptors.
Materials:
-
CCK-A Receptor Source: Solubilized membrane preparations from rat pancreatic tissue.
-
CCK-B Receptor Source: Solubilized membrane preparations from bovine striatum.
-
Radioligand: Typically [¹²⁵I]-labeled CCK-8 (sulfated).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled CCK-8.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Workflow:
Radioligand Binding Assay Workflow
Procedure:
-
Receptor membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound (this compound).
-
A parallel set of incubations is performed in the presence of a high concentration of unlabeled CCK-8 to determine non-specific binding.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is measured using a gamma or liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the biological response elicited by the binding of a ligand to its receptor. For Gq-coupled receptors like CCK-A and CCK-B, measuring changes in intracellular calcium concentration is a common readout.
Objective: To determine the potency (EC50) of this compound in activating CCK-A and CCK-B receptors.
Materials:
-
Cell lines stably expressing either human CCK-A or CCK-B receptors.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Test Compound: this compound at various concentrations.
-
A fluorescence plate reader with an injection port.
Workflow:
Calcium Mobilization Assay Workflow
Procedure:
-
Cells expressing the target receptor are seeded into a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
Baseline fluorescence is measured.
-
The test compound (this compound) is added to the wells at various concentrations.
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.
Signaling Pathways
Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).
CCK-A Receptor Signaling Pathway
CCK-A Receptor Signaling Cascade
CCK-B Receptor Signaling Pathway
CCK-B Receptor Signaling Cascade
Conclusion
This compound stands out as a highly selective CCK-A receptor agonist. Its potent and selective activation of the CCK-A signaling pathway makes it an invaluable research tool for elucidating the specific functions of this receptor in various physiological processes. Furthermore, its pronounced selectivity profile suggests potential therapeutic applications where targeted modulation of the CCK-A receptor is desirable, minimizing off-target effects associated with CCK-B receptor activation. Further research to fully quantitate its binding and functional potencies will continue to refine our understanding of this important molecule.
Early Studies on Ro 23-7014: A Technical Overview of Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-7014, a potent and selective cholecystokinin A (CCK-A) receptor agonist, emerged from early research as a promising appetite suppressant. This technical guide delves into the foundational studies concerning its synthesis and characterization. This compound is a synthetic heptapeptide analog of the C-terminal fragment of cholecystokinin, CCK-7. Its chemical name is Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N-methyl-Phe-NH2. This document outlines the key experimental protocols, quantitative data, and biological pathways associated with this compound, providing a comprehensive resource for researchers in the field of peptide chemistry and pharmacology.
Physicochemical and Biological Properties
This compound was designed for enhanced stability and prolonged action compared to its endogenous counterparts. The key quantitative data from its initial characterization are summarized below.
| Property | Value | Reference |
| Molecular Formula | C48H63N9O16S2 | N/A |
| Molecular Weight | 1150.2 g/mol | N/A |
| Satiating Potency (ED50, i.p. in rats) | 0.3 µg/kg | [1] |
| CCK-A Receptor Selectivity | 400-fold greater than for CCK-B receptors | [1] |
| Duration of Action | 4 to 5 hours | [1] |
Experimental Protocols
The synthesis and characterization of this compound were primarily achieved through solid-phase peptide synthesis (SPPS) followed by purification and analytical characterization.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound was accomplished using a stepwise solid-phase approach. While the seminal publication does not detail every reagent, a likely protocol based on contemporaneous methods for similar sulfated peptides is described below.
1. Resin and Linker: A suitable resin, such as a p-methylbenzhydrylamine (MBHA) resin, would be used to generate the C-terminal amide upon cleavage.
2. Amino Acid Protection: The Nα-amino group of the amino acids was protected with the tert-butyloxycarbonyl (Boc) group. Side-chain protecting groups would have been employed for tryptophan (e.g., formyl) and the hydroxyl groups of tyrosine and threonine, although some protocols of the era utilized unprotected hydroxy-amino acids with specific coupling reagents.
3. Coupling Reagent: The coupling of the Boc-protected amino acids was likely facilitated by a coupling reagent such as Benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), which was shown to be effective for coupling unprotected hydroxy-amino acids.
4. Synthesis Cycle: The synthesis would proceed from the C-terminus to the N-terminus in a series of cycles, each consisting of:
- Deprotection: Removal of the Nα-Boc group with trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Neutralization: Neutralization of the resulting trifluoroacetate salt with a tertiary amine like diisopropylethylamine (DIEA).
- Coupling: Addition of the next Boc-protected amino acid, the BOP reagent, and DIEA in a solvent like dimethylformamide (DMF) to promote peptide bond formation.
- Washing: Thorough washing of the resin with DCM and other solvents to remove excess reagents and byproducts.
5. Acetylation: Following the coupling of the final amino acid (Tyrosine), the N-terminus was acetylated on the solid support, likely using acetic anhydride or acetic acid with the BOP reagent.
6. Sulfation: The sulfation of the tyrosine and threonine hydroxyl groups was performed on the resin-bound peptide. A sulfating agent such as pyridine acetyl sulfate in pyridine would have been used.
7. Cleavage and Deprotection: The completed peptide was cleaved from the resin, and the side-chain protecting groups were removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF). Scavengers such as anisole would have been added to prevent side reactions.
Purification and Characterization
1. Purification: The crude peptide obtained after cleavage was purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a gradient of acetonitrile in water containing 0.1% TFA is a typical system for such purifications.
2. Characterization: The purity of the final product would have been assessed by analytical RP-HPLC. The identity of the peptide would be confirmed by amino acid analysis and mass spectrometry, likely Fast Atom Bombardment Mass Spectrometry (FAB-MS) which was common at the time.
Visualizing the Synthesis and Mechanism of Action
To better understand the experimental workflow and the biological context of this compound's action, the following diagrams are provided.
Caption: A generalized workflow for the solid-phase synthesis of this compound.
References
Probing the Structure-Activity Relationship of Ro 23-7014: A Guide for Drug Development Professionals
An In-depth Analysis of a Potent and Selective Cholecystokinin-A Receptor Agonist
Ro 23-7014, a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK-7), stands out as a potent and highly selective agonist for the cholecystokinin-A (CCK-A) receptor. Its development has provided crucial insights into the structural requirements for achieving enhanced biological activity, selectivity, and metabolic stability in CCK-like peptides. This technical guide delves into the structure-activity relationship (SAR) of this compound, presenting key data, experimental methodologies, and visual representations of relevant biological pathways and workflows to aid researchers and drug development professionals in the field of gastroenterology and metabolic diseases.
Structure-Activity Relationship: Key Modifications and Their Impact
The enhanced pharmacological profile of this compound is a direct result of specific structural modifications to the parent CCK-7 peptide. These alterations were systematically introduced to improve its affinity for the CCK-A receptor, increase its resistance to degradation, and prolong its duration of action. The key modifications and their impact on activity are summarized below.
| Modification from Ac-CCK-7 | Rationale | Impact on Biological Activity |
| N-terminal Acetylation of Tyr(SO3H) | Protection against aminopeptidases | Increased metabolic stability and duration of action |
| Replacement of Asp6 with Thr(SO3H) | Enhance binding affinity and selectivity for CCK-A receptor | 400-fold increased selectivity for CCK-A over CCK-B receptors[1] |
| Replacement of Phe7 with N-methyl-Phe | Increase resistance to proteolytic degradation | Contributes to a longer duration of action (4 to 5 hours)[1] |
These strategic modifications collectively contribute to the superior satiating potency of this compound, with a reported ED50 of 0.3 micrograms/kg when administered intraperitoneally (i.p.) in appetite suppression studies.[1]
Experimental Protocols
A comprehensive understanding of the SAR of this compound necessitates a review of the key experimental methodologies employed in its characterization.
CCK-A Receptor Binding Assay
The following protocol outlines a typical radioligand binding assay used to determine the affinity and selectivity of compounds for the CCK-A receptor.
Objective: To quantify the binding affinity (e.g., Ki or IC50) of this compound and its analogs to CCK-A receptors.
Materials:
-
Solubilized membrane preparations from rat pancreatic tissue (rich in CCK-A receptors).
-
Radiolabeled CCK analog (e.g., [125I]-CCK-8) as the radioligand.
-
Test compounds (this compound and its analogs) at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl2, bacitracin, and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the pancreatic membrane preparations with the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., for 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to reflect the affinity of the compound for the receptor.
In Vivo Satiety Study in Rats
The satiating effect of this compound is a key indicator of its biological activity. The following protocol describes a common method for assessing appetite suppression in a rodent model.
Objective: To determine the in vivo potency (e.g., ED50) of this compound in reducing food intake.
Animals: Male rats (e.g., Sprague-Dawley) are typically used. They are housed individually and acclimatized to a regular light-dark cycle and feeding schedule.
Procedure:
-
Fast the rats for a predetermined period (e.g., 18 hours) to ensure they are motivated to eat.
-
Administer the test compound (this compound) or vehicle control via the desired route (e.g., intraperitoneal injection).
-
After a specific time, present a pre-weighed amount of standard rat chow to the animals.
-
Measure the amount of food consumed over a set period (e.g., 30 minutes or 1 hour).
-
Calculate the dose of the compound that causes a 50% reduction in food intake compared to the vehicle-treated control group (ED50).
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved in the investigation of this compound, the following diagrams have been generated using the DOT language.
Caption: CCK-A Receptor Signaling Cascade.
Caption: Workflow for CCK-A Agonist Development.
This guide provides a foundational understanding of the structure-activity relationship of this compound, offering valuable insights for the rational design of new, more effective CCK-A receptor agonists for therapeutic applications.
References
The Role of Ro 23-7014 in Satiety Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-7014 is a potent and selective cholecystokinin-A (CCK-A) receptor agonist, developed as an analog of the C-terminal heptapeptide of cholecystokinin (CCK-7)[1][2][3]. It functions as a powerful appetite suppressant, demonstrating a significantly longer duration of action and increased resistance to degradation compared to its endogenous counterpart[2]. This technical guide provides a comprehensive overview of the role of this compound in satiety signaling pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Satiety Signaling Pathways of this compound
The satiety-inducing effects of this compound are mediated through its high-affinity binding to and activation of CCK-A receptors, which are predominantly located on vagal afferent neurons in the gastrointestinal tract and in specific regions of the brain involved in appetite control[4]. Activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events that ultimately transmit satiety signals to the brain.
Core Signaling Cascades
The CCK-A receptor, upon binding with this compound, primarily couples to Gq and Gs alpha subunits of heterotrimeric G-proteins. This leads to the activation of multiple downstream effector systems:
-
Phospholipase C (PLC) Pathway (via Gq): This is a canonical pathway for CCK-A receptor signaling.
-
Activation of PLC: The activated Gαq subunit stimulates phospholipase C.
-
PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: The increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).
-
Cellular Response: Activated PKC phosphorylates various downstream targets, leading to neuronal depolarization and the propagation of satiety signals.
-
-
Adenylyl Cyclase (AC) Pathway (via Gs):
-
Activation of AC: The Gαs subunit activates adenylyl cyclase.
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: cAMP activates Protein Kinase A (PKA).
-
Signal Transduction: PKA phosphorylates target proteins, contributing to the overall satiety signal. In pancreatic beta cells, this pathway, along with the Epac pathway, is particularly important for CCK-8s-mediated insulin secretion in high-glucose conditions[5].
-
-
RhoA Signaling Pathway (via G12/13):
-
G12/13 Activation: The CCK-A receptor can also couple to Gα12/13 proteins.
-
RhoGEF Activation: This leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs).
-
RhoA Activation: RhoGEFs promote the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.
-
Cytoskeletal Rearrangement: Activated RhoA influences the actin cytoskeleton, which may play a role in modulating neuronal signaling and function.
-
The following diagram illustrates the primary signaling pathways activated by this compound through the CCK-A receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 5. Cholecystokinin (CCK) stimulates aldosterone secretion from human adrenocortical cells via CCK2 receptors coupled to the adenylate cyclase/protein kinase A signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Profile of Ro 23-7014: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 23-7014 is a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK-7).[1][2][3][4][5][6][7][8] This document provides a technical guide to the preliminary in vitro studies of this compound, focusing on its receptor binding affinity, selectivity, and potential downstream signaling pathways. The compound has been identified as a potent and highly selective agonist for the cholecystokinin A (CCK-A) receptor, exhibiting a 400-fold greater selectivity for the CCK-A receptor over the CCK-B receptor.[9] This selectivity suggests its potential as a targeted therapeutic agent with a reduced risk of off-target effects associated with CCK-B receptor activation.
Receptor Binding Profile
The receptor binding affinity and selectivity of this compound were determined through competitive binding assays using solubilized membrane preparations from different tissues.[9] Rat pancreatic tissue, which is rich in CCK-A receptors, and bovine striatum, which has a high density of CCK-B receptors, were utilized for these studies.[9]
Data Presentation
| Compound | Receptor Subtype | Tissue Source | Selectivity (fold) |
| This compound | CCK-A | Rat Pancreas | 400-fold vs. CCK-B |
| CCK-B | Bovine Striatum |
Table 1: Receptor Selectivity of this compound.
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for CCK-A and CCK-B receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat pancreatic tissue and bovine striatum separately in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Competitive Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of a radiolabeled CCK analog (e.g., [125I]-CCK-8) and varying concentrations of the unlabeled competitor, this compound.
-
Perform incubations in a final volume of 250-500 µL of assay buffer containing bovine serum albumin (BSA) to reduce non-specific binding.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a wash buffer.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Determine the Ki (inhibitory constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (Hypothetical based on CCK-A receptor function)
Objective: To assess the potency and efficacy of this compound in stimulating a physiological response mediated by CCK-A receptors.
Methodology:
-
Isolation of Pancreatic Acini:
-
Isolate pancreatic acini from rat or mouse pancreas by collagenase digestion.
-
Disperse the acini by gentle pipetting and filter through a nylon mesh to remove undigested tissue.
-
Wash the acini by centrifugation and resuspend in a physiological salt solution (e.g., HEPES-Ringer buffer) supplemented with essential amino acids and BSA.
-
-
Amylase Release Assay:
-
Pre-incubate the dispersed acini at 37°C for a period to allow them to equilibrate.
-
Incubate the acini with various concentrations of this compound for a defined time period (e.g., 30 minutes).
-
Terminate the incubation by centrifugation to pellet the acini.
-
Collect the supernatant and measure the amylase activity using a commercially available kit (e.g., based on the cleavage of a chromogenic substrate).
-
Measure the total amylase content in the cell pellet after lysis (e.g., with Triton X-100).
-
Express the amylase release as a percentage of the total cellular amylase content.
-
-
Data Analysis:
-
Plot the percentage of amylase release against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Objective: To determine if this compound activates the Gq signaling pathway coupled to the CCK-A receptor.
Methodology:
-
Cell Culture and Labeling:
-
Culture a suitable cell line expressing the CCK-A receptor (e.g., CHO-CCKAR or AR42J cells).
-
Label the cells with [3H]-myo-inositol for 24-48 hours to incorporate it into cellular phosphoinositides.
-
-
Inositol Phosphate Assay:
-
Wash the labeled cells and pre-incubate them in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulate the cells with various concentrations of this compound for a specific time.
-
Terminate the stimulation by adding a solution of chloroform/methanol/HCl.
-
Separate the aqueous and organic phases by centrifugation.
-
Isolate the total inositol phosphates from the aqueous phase using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the amount of [3H]-inositol phosphates accumulated against the logarithm of the this compound concentration.
-
Calculate the EC50 value for inositol phosphate accumulation.
-
Signaling Pathways
The CCK-A receptor is a G protein-coupled receptor (GPCR) known to couple to multiple G protein subtypes, including Gq, Gs, and Gi.[10] Activation of these pathways leads to distinct downstream cellular responses.
Gq Signaling Pathway
Activation of the Gq pathway by a CCK-A receptor agonist would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[11][12]
Caption: Gq Signaling Pathway Activated by this compound.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps involved in the competitive receptor binding assay to determine the affinity of this compound.
Caption: Experimental Workflow for Receptor Binding Assay.
Conclusion
The preliminary in vitro data strongly suggest that this compound is a highly selective agonist for the CCK-A receptor. Its 400-fold selectivity is a promising characteristic for a therapeutic candidate, potentially minimizing side effects associated with CCK-B receptor interaction. Further in vitro functional studies, such as amylase release and inositol phosphate accumulation assays, are necessary to fully characterize its potency, efficacy, and downstream signaling mechanisms. The detailed protocols provided herein offer a framework for conducting such investigations. The elucidation of its specific G protein coupling profile will be crucial in understanding its complete pharmacological profile.
References
- 1. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and biological activity of novel, potent and long-acting analogs of AC-CCK-7 with high affinity for peripheral (type A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Reactome | G alpha (q) signalling events [reactome.org]
Unveiling the Physiological Landscape of Ro 23-7014: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the physiological effects of Ro 23-7014, a potent and selective cholecystokinin-A (CCK-A) receptor agonist. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and development in related fields.
Quantitative Physiological Effects of this compound
This compound, an analog of cholecystokinin-7 (CCK-7), demonstrates significant potency and selectivity as an appetite suppressant.[1] Its efficacy has been quantified through various in vivo and in vitro studies, the results of which are summarized below.
| Parameter | Value | Species/Tissue | Administration Route | Reference |
| Appetite Suppression (ED50) | 0.3 µg/kg | Rat | Intraperitoneal (i.p.) | [1] |
| 100 µg/kg | Rat | Intranasal | [1] | |
| Receptor Selectivity | 400-fold greater for CCK-A vs. CCK-B | Rat Pancreatic Tissue (CCK-A) vs. Bovine Striatum (CCK-B) | In vitro | [1] |
| Duration of Action | 4 to 5 hours | Not Specified | Not Specified | [1] |
Experimental Protocols
The following sections detail the methodologies employed to ascertain the physiological effects of this compound.
CCK-A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity and selectivity of this compound for the CCK-A receptor.
Materials:
-
Tissue Preparation: Solubilized membrane preparations from rat pancreatic tissue (a rich source of CCK-A receptors).
-
Radioligand: [¹²⁵I]CCK-8 (a high-affinity radiolabeled ligand for CCK receptors).
-
Competitor: this compound and other compounds for selectivity assessment (e.g., CCK-4 for CCK-B selectivity).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors.
-
Wash Buffer: Cold assay buffer.
-
Instrumentation: Gamma counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize rat pancreatic tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled CCK-8 (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of [¹²⁵I]CCK-8 at a concentration near its Kd.
-
100 µL of the pancreatic membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a blocking agent (e.g., polyethyleneimine). Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound by non-linear regression analysis of the competition binding data.
In Vivo Appetite Suppression Study
This protocol describes a method to evaluate the satiating effect of this compound in a rodent model.
Materials:
-
Animals: Adult male rats (e.g., Sprague-Dawley), individually housed.
-
Diet: A palatable liquid or standard chow diet.
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).
-
Vehicle Control: The solvent used to dissolve this compound.
-
Instrumentation: Balances for measuring food intake, injection supplies.
Procedure:
-
Acclimation: Acclimate the rats to the housing conditions and the specific diet for several days. Train them to a consistent feeding schedule (e.g., food deprivation for a set period followed by access to food).
-
Food Deprivation: Prior to the experiment, fast the animals for a standardized period (e.g., 17 hours) to ensure a robust feeding response.
-
Dosing: At the end of the fasting period, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Food Presentation: Immediately after injection, present a pre-weighed amount of the diet to each rat.
-
Measurement of Food Intake: Measure the amount of food consumed at specific time points (e.g., 30, 60, 120, and 240 minutes) by weighing the remaining food.
-
Data Analysis: Compare the cumulative food intake between the this compound-treated groups and the vehicle-treated control group. Calculate the ED50, the dose that produces a 50% reduction in food intake compared to the control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the molecular signaling pathways activated by this compound and the general workflow for its physiological characterization.
Caption: CCK-A Receptor Signaling Pathway activated by this compound.
References
The Impact of Ro 23-7014 on Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 23-7014, a cholecystokinin (CCK) analog with selective agonist activity at the cholecystokinin-A (CCK-A or CCK1) receptor, is projected to exert significant influence over gastrointestinal (GI) motility.[1] As a member of the CCK family of peptides, which are crucial regulators of digestive processes, this compound is anticipated to modulate gastric emptying, intestinal transit, and colonic motor function.[2][3] This technical guide synthesizes the known effects of CCK-A receptor activation on GI motility to provide a predictive framework for the actions of this compound. It details relevant experimental protocols for assessing these effects and presents key signaling pathways. The information herein is intended to support further research and development of this compound and other selective CCK-A receptor agonists.
Introduction to this compound and Cholecystokinin-A Receptors
This compound is an analog of the C-terminal heptapeptide of cholecystokinin (CCK-7).[1] CCK is a pivotal gut hormone and neurotransmitter that orchestrates various digestive functions, including pancreatic secretion, gallbladder contraction, and the regulation of gastrointestinal motility.[1][2][4] These actions are mediated through two primary receptor subtypes: CCK-A (alimentary) and CCK-B (brain). This compound exhibits selectivity for the CCK-A receptor, which is predominantly located in peripheral tissues, including the gastrointestinal tract.[5]
The activation of CCK-A receptors by endogenous CCK, released from intestinal I-cells in response to nutrients, initiates a cascade of physiological events that regulate the transit of luminal contents. By understanding the established roles of CCK and other CCK-A agonists, we can infer the expected pharmacological profile of this compound in the context of gastrointestinal motility.
Predicted Impact of this compound on Gastrointestinal Motility
Based on the known functions of CCK-A receptor activation, this compound is expected to have the following effects on gastrointestinal motility:
Gastric Emptying
CCK-A receptor activation is a primary physiological mechanism for the inhibition of gastric emptying, particularly for liquid and nutrient-rich meals.[4][6] This effect is primarily neurally mediated.
-
Mechanism of Action: The binding of a CCK-A agonist like this compound to its receptors on vagal afferent terminals in the proximal small intestine is expected to trigger a vago-vagal reflex.[3][7] This reflex leads to the relaxation of the proximal stomach (fundus) to accommodate the meal and an increase in the tone of the pyloric sphincter, which together delay the passage of chyme into the duodenum.[4]
Intestinal Transit
The influence of CCK-A receptor activation on small intestinal transit is less well-defined than its effects on gastric emptying. However, by delaying gastric emptying, CCK-A agonists indirectly regulate the delivery of chyme to the small intestine, which can influence overall transit time.
Colonic Motility
The effects of CCK on the colon are complex and can be both excitatory and inhibitory. However, evidence suggests that CCK-A receptor activation can lead to an increase in colonic motility.[2][8][9]
-
Mechanism of Action: this compound, by activating CCK-A receptors in the colon, may stimulate colonic motor activity through two principal pathways: directly on smooth muscle cells and indirectly through the enteric nervous system.[2][9] The neurally-mediated pathway is thought to involve cholinergic neurons and the release of other signaling molecules such as Peptide YY (PYY), which also contributes to increased colonic motility.[2][8]
Quantitative Data on CCK-A Agonist Effects on Gastrointestinal Motility
While specific quantitative data for this compound is not available in the public domain, the following table summarizes the observed effects of CCK and other CCK-A agonists on various parameters of gastrointestinal motility. These data provide a benchmark for what might be expected in preclinical and clinical studies of this compound.
| Parameter | Agonist | Model System | Observed Effect | Reference |
| Gastric Emptying (Liquid) | CCK | Human | Inhibition | [6] |
| Gastric Emptying (Liquid) | Endogenous CCK (blocked by Loxiglumide) | Human | Acceleration of emptying with antagonist | [10] |
| Gastric Emptying | Oxytocin (via CCK-A receptor) | Rat | Inhibition | [11] |
| Antral Contraction Frequency | Endogenous CCK (blocked by Loxiglumide) | Human | Increased frequency with antagonist | [10] |
| Antral Contraction Amplitude | Endogenous CCK (blocked by Loxiglumide) | Human | Increased amplitude with antagonist | [10] |
| Colonic Motility | CCK-8 | Isolated Perfused Rat Colon | Dose-dependent increase | [8] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of compounds like this compound on gastrointestinal motility.
In Vivo Measurement of Gastric Emptying
-
Objective: To determine the rate of gastric emptying of a liquid or solid meal in a conscious animal model (e.g., rat, dog) or human subjects.
-
Methodology:
-
Test Meal: A standardized test meal, either liquid (e.g., nutrient broth) or solid (e.g., egg-based), is labeled with a non-absorbable marker. For animal studies, radioactive markers like 51Cr-sodium chromate are often used.[11] For human studies, stable isotopes like 13C-octanoic acid (for solids) or 13C-acetate (for liquids) are incorporated into the meal for breath testing, or magnetic resonance imaging (MRI) can be used.[10]
-
Administration of this compound: The compound is administered at various doses via a relevant route (e.g., intravenous, intraperitoneal, oral) at a specified time before the meal.
-
Sample Collection/Imaging:
-
Radioactive Marker (Animal): At predetermined time points, animals are euthanized, and the stomach and small intestine are isolated. The amount of radioactivity remaining in the stomach is measured and expressed as a percentage of the total radioactivity administered.[11]
-
Breath Test (Human): Breath samples are collected at regular intervals, and the rate of 13CO2 excretion is measured, which correlates with the rate of gastric emptying.
-
MRI (Human): Serial abdominal scans are acquired to measure the volume of the gastric contents over time.[10]
-
-
Data Analysis: Gastric emptying curves are plotted, and parameters such as the half-emptying time (T1/2) and the lag phase (Tlag) for solids are calculated.
-
In Vitro Assessment of Colonic Motility
-
Objective: To measure the direct and neurally-mediated effects of this compound on colonic muscle contractility.
-
Methodology:
-
Tissue Preparation: Segments of the colon are excised from a suitable animal model (e.g., rat, guinea pig) and placed in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs solution) maintained at 37°C.[8][12]
-
Measurement of Contractions: The tissue is connected to an isometric force transducer to record changes in muscle tension.[12]
-
Experimental Protocol:
-
Direct Muscle Effects: After a stabilization period, increasing concentrations of this compound are added to the organ bath to determine its direct effect on smooth muscle contraction or relaxation.
-
Neurally-Mediated Effects: Electrical field stimulation (EFS) is used to induce neurally-mediated contractions. The effects of this compound on these EFS-induced responses are then assessed. To dissect the specific neural pathways, the experiment can be repeated in the presence of selective antagonists (e.g., atropine for cholinergic pathways, tetrodotoxin to block all neural activity).[8][12]
-
-
Data Analysis: The changes in contractile force, frequency, and amplitude in response to this compound are quantified and compared to baseline.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of CCK-A Receptor-Mediated Inhibition of Gastric Emptying
Caption: CCK-A receptor-mediated vago-vagal reflex pathway for inhibiting gastric emptying.
Experimental Workflow for In Vivo Gastric Emptying Study
Caption: A typical experimental workflow for an in vivo gastric emptying study.
Signaling Pathway of CCK-A Receptor-Mediated Stimulation of Colonic Motility
Caption: Dual pathways of CCK-A receptor-mediated stimulation of colonic motility.
Conclusion
This compound, as a selective CCK-A receptor agonist, is poised to be a significant modulator of gastrointestinal motility. Based on the well-established roles of its target receptor, it is predicted to inhibit gastric emptying and potentially stimulate colonic motility. The experimental protocols and pathways detailed in this guide provide a robust framework for the continued investigation and development of this compound and similar therapeutic agents. Further preclinical and clinical studies are warranted to fully elucidate the specific quantitative effects and therapeutic potential of this compound in the management of gastrointestinal motility disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Excitatory Effect of Cholecystokinin on Colonic Motor Function via Cholecystokinin Receptor [jnmjournal.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are CCK receptor agonists and how do they work? [synapse.patsnap.com]
- 6. Effect of cholecystokinin on gastric motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon [jnmjournal.org]
- 9. The Excitatory Effect of Cholecystokinin on Colonic Motor Function via Cholecystokinin1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of cholecystokinin in the regulation of liquid gastric emptying and gastric motility in humans: studies with the CCK antagonist loxiglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of cholecystokinin receptor in the inhibition of gastric emptying by oxytocin in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Ro 23-7014
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vivo investigation of Ro 23-7014, a selective cholecystokinin-A (CCK-A) receptor agonist. The information is intended to guide research into its potential as an appetite suppressant.
Introduction
This compound is a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK-7). It exhibits improved selectivity and stability for the CCK-A receptor compared to its natural counterpart.[1] The activation of CCK-A receptors is a key physiological signal in the regulation of satiety and food intake. Therefore, this compound is a valuable tool for investigating the role of the CCK-A receptor in appetite control and for the potential development of therapeutic agents for obesity and eating disorders.
Mechanism of Action
This compound exerts its effects by binding to and activating CCK-A receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors, primarily located on vagal afferent neurons, is believed to mediate the feeling of satiety. The downstream signaling cascade involves the activation of Gq/11 and Gs proteins, leading to the production of second messengers such as inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine monophosphate (cAMP).[2] This ultimately results in an increase in intracellular calcium concentrations and activation of protein kinase A (PKA), which are crucial for the cellular response.[2][3][4]
Signaling Pathway of this compound via CCK-A Receptor
Experimental Protocols
Animal Models
Rats, particularly Wistar or Sprague-Dawley strains, are commonly used for studying the effects of CCK-A receptor agonists on feeding behavior. Mice can also be utilized. Animals should be single-housed in a controlled environment with a standard 12:12 hour light-dark cycle and ad libitum access to standard chow and water, unless otherwise specified in the protocol.
Experimental Workflow for Food Intake Study
Detailed Methodology
1. Animal Acclimatization and Housing:
-
Upon arrival, allow animals to acclimatize to the facility for a minimum of 7-10 days.
-
House animals individually to allow for accurate food intake monitoring.
-
Maintain a controlled environment (temperature: 22 ± 2°C; humidity: 55 ± 10%) with a 12-hour light/dark cycle.
-
Provide standard laboratory chow and water ad libitum.
2. Habituation:
-
For 3-5 days prior to the experiment, habituate the animals to the experimental procedures, including handling and injection procedures (using a vehicle injection), to minimize stress-induced alterations in feeding behavior.
3. Baseline Food Intake Measurement:
-
For 2-3 consecutive days, measure daily food intake at consistent times to establish a baseline for each animal.
4. Fasting:
-
Prior to the administration of the compound, fast the animals for a defined period (e.g., 12-18 hours) to ensure a consistent state of hunger. Ensure free access to water during the fasting period.
5. Grouping:
-
Randomly assign animals to treatment groups (e.g., vehicle control, and different dose levels of this compound).
6. Preparation and Administration of this compound:
-
Vehicle: A common vehicle for peptide-based compounds is sterile saline (0.9% NaCl). However, solubility of this compound should be tested, and if necessary, a small amount of a solubilizing agent (e.g., DMSO, followed by dilution in saline) may be used. The final concentration of the solubilizing agent should be minimal and consistent across all groups, including the vehicle control.
-
Administration Route: Intraperitoneal (IP) injection is a common and effective route for delivering CCK analogs in rodent studies.
-
Dosage: A dose-finding study is essential. A suggested starting range, based on other CCK analogs, might be from 1 to 100 µg/kg.
7. Measurement of Food Intake:
-
Immediately after administration, provide a pre-weighed amount of standard chow.
-
Measure the amount of food consumed at specific time points (e.g., 30, 60, 120, and 240 minutes) by weighing the remaining food and any spillage.
8. Data Analysis:
-
Calculate the cumulative food intake for each animal at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the food intake between the treatment groups and the vehicle control.
Data Presentation
While specific quantitative data for this compound is not available from the conducted searches, the following tables provide a template for how to structure and present data from in vivo studies.
Table 1: Dose-Response Effect of this compound on Cumulative Food Intake (g) in Rats (Hypothetical Data)
| Treatment Group | 30 min | 60 min | 120 min | 240 min |
| Vehicle Control | 2.5 ± 0.3 | 4.1 ± 0.5 | 6.2 ± 0.7 | 8.5 ± 1.0 |
| This compound (1 µg/kg) | 2.1 ± 0.4 | 3.5 ± 0.6 | 5.5 ± 0.8 | 7.8 ± 1.1 |
| This compound (10 µg/kg) | 1.5 ± 0.2 | 2.8 ± 0.4 | 4.2 ± 0.5 | 6.1 ± 0.9 |
| This compound (100 µg/kg) | 0.8 ± 0.1 | 1.9 ± 0.3 | 3.1 ± 0.4 | 4.8 ± 0.7 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control. |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Intraperitoneal Administration (Hypothetical Data)
| Dose (µg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | t1/2 (h) |
| 10 | 50 ± 8 | 15 | 120 ± 25 | 1.5 ± 0.3 |
| 100 | 450 ± 60 | 15 | 1100 ± 150 | 1.8 ± 0.4 |
| Data are presented as mean ± SEM. |
Conclusion
This compound is a promising research tool for investigating the role of the CCK-A receptor in appetite regulation. The provided protocols offer a foundational framework for conducting in vivo studies. It is imperative that researchers conduct preliminary studies to establish optimal dosing and to characterize the pharmacokinetic and pharmacodynamic profile of this compound in their specific experimental models. Careful and well-controlled studies will be essential to fully elucidate the therapeutic potential of this compound.
References
- 1. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]
- 2. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of IP3 receptors by cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal (i.p.) Administration of Ro 23-7014 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-7014 is a potent and selective analog of cholecystokinin-7 (CCK-7). It functions as an appetite suppressant with a high affinity for the cholecystokinin-A (CCK-A) receptor.[1] This document provides detailed application notes and protocols for the intraperitoneal (i.p.) administration of this compound in rats for research purposes, including its mechanism of action, experimental procedures, and available data.
Mechanism of Action
This compound exerts its appetite-suppressing effects by selectively activating CCK-A receptors. These receptors are G-protein coupled receptors primarily located in the gastrointestinal tract and certain brain regions. Activation of CCK-A receptors by this compound initiates a downstream signaling cascade that ultimately leads to a feeling of satiety and a reduction in food intake.
Signaling Pathway of this compound via the CCK-A Receptor
Caption: Signaling pathway of this compound via the CCK-A receptor.
Quantitative Data
The following table summarizes the known quantitative data for the intraperitoneal administration of this compound in rats.
| Parameter | Value | Species/Strain | Notes | Reference |
| Effective Dose (ED₅₀) | 0.3 µg/kg | Rat | For appetite suppression. | [1] |
| Duration of Action | 4 to 5 hours | Rat | Period of appetite suppression. | [1] |
| Receptor Selectivity | 400-fold higher for CCK-A vs. CCK-B | Rat | Determined from receptor binding assays. | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Rats
This protocol outlines the standard procedure for the intraperitoneal administration of a substance to a rat.
Materials:
-
This compound
-
Appropriate vehicle (see Vehicle Preparation section below)
-
Sterile syringes (1 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Preparation:
-
Acclimatize male Sprague-Dawley rats (or other appropriate strain) to the housing conditions for at least one week prior to the experiment.
-
Weigh the rat immediately before injection to determine the accurate dose volume.
-
-
Injection Procedure:
-
Restrain the rat securely. For a two-person technique, one person restrains the animal while the other performs the injection. The restrainer should hold the rat's head and upper body with one hand and the hind legs with the other, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum (located on the left side) and the bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the abdominal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or colored fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Vehicle Preparation: The solubility of this compound in common physiological buffers has not been definitively reported. It is recommended to first attempt to dissolve this compound in sterile saline. If solubility is an issue, other biocompatible vehicles such as a small percentage of DMSO or other solubilizing agents approved for animal use may be tested. It is crucial to perform vehicle-only control injections in parallel with the experimental groups.
Protocol 2: Appetite Suppression Assay in Rats
This protocol provides a framework for assessing the effect of this compound on food intake in rats.
Experimental Workflow:
Caption: Workflow for an appetite suppression study in rats.
Procedure:
-
Animal Acclimatization and Habituation:
-
Individually house male Sprague-Dawley rats and allow them to acclimate for at least one week.
-
For 2-3 days prior to the experiment, handle the rats and perform sham injections with the vehicle (e.g., sterile saline) to reduce stress-induced effects on feeding behavior.
-
-
Fasting:
-
After the habituation period, fast the rats for a predetermined period (e.g., 12-18 hours) with free access to water.
-
-
Experimental Groups:
-
Divide the animals into a control group (receiving vehicle only) and one or more experimental groups (receiving different doses of this compound).
-
-
Administration and Feeding:
-
At the end of the fasting period, administer the vehicle or this compound via i.p. injection as described in Protocol 1.
-
Immediately after the injection, provide the rats with a pre-weighed amount of a palatable diet (e.g., standard chow or a high-fat diet).
-
-
Data Collection:
-
Measure the amount of food consumed at specific time points (e.g., 30, 60, 120, and 240 minutes) after food presentation.
-
Calculate the cumulative food intake for each animal at each time point.
-
-
Data Analysis:
-
Statistically compare the food intake between the control and this compound-treated groups to determine the effect of the compound on appetite.
-
Conclusion
This compound is a valuable research tool for studying the mechanisms of appetite control and the role of the CCK-A receptor. The protocols provided here offer a foundation for conducting in vivo studies in rats. Researchers should note the current lack of publicly available information regarding the optimal vehicle for this compound administration and its specific pharmacokinetic profile in rats, which may require preliminary investigation.
References
Application Notes and Protocols for a Dose-Response Study of a GABAA Receptor Ligand
A Note on the Target Compound: Initial searches indicate that Ro 23-7014 is an analog of cholecystokinin (CCK-7) and functions as an appetite suppressant, rather than a ligand for the GABAA receptor. To fulfill the detailed request for a dose-response study design targeting the GABAA receptor, this document will focus on Ro 15-4513 , a well-characterized partial inverse agonist of the benzodiazepine site on the GABAA receptor. This will allow for a comprehensive and accurate guide for researchers, scientists, and drug development professionals.
Introduction to Ro 15-4513 and the GABAA Receptor
The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability. The GABAA receptor complex contains several allosteric binding sites, including the well-known benzodiazepine site.
Ro 15-4513 is a weak partial inverse agonist that binds to the benzodiazepine site of the GABAA receptor.[1] Unlike full agonists (e.g., diazepam) which enhance the effect of GABA, or silent antagonists (e.g., flumazenil) which block the site without affecting GABA's effect, a partial inverse agonist reduces the constitutive activity of the GABAA receptor, thereby decreasing the GABA-mediated chloride current. Ro 15-4513 generally acts as a partial inverse agonist at GABAA receptors containing α1, α2, α3, or α5 subunits in combination with a γ2 subunit.[2][3] However, it can act as an agonist at receptors containing α4 or α6 subunits.[2] This compound is particularly noted for its ability to antagonize some of the behavioral effects of ethanol.[4][5]
A dose-response study is crucial to characterize the potency, efficacy, and safety of a compound like Ro 15-4513. This involves determining the relationship between the concentration (in vitro) or dose (in vivo) of the drug and the magnitude of the biological response.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. Ro15-4513 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors [frontiersin.org]
- 3. Ro 15-4513 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 4. Frontiers | α4-Containing GABAA Receptors are Required for Antagonism of Ethanol-Induced Motor Incoordination and Hypnosis by the Imidazobenzodiazepine Ro15-4513 [frontiersin.org]
- 5. Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assay of Ro 23-7014
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-7014 is a synthetic analog of cholecystokinin-7 (CCK-7) that functions as a potent and highly selective agonist for the cholecystokinin-A (CCK-A) receptor, also known as the CCK1 receptor.[1] It is recognized for its role as an appetite suppressant.[2] Structurally, this compound is Ac-{Tyr(SO3H)}-Met-Gly-Trp-Met-{Thr(SO3H)}-{N-methyl-Phe}-NH2. This compound exhibits a 400-fold greater selectivity for the CCK-A receptor over the CCK-B receptor, making it a valuable tool for studying the physiological functions mediated by the CCK-A receptor.[3] These application notes provide a detailed protocol for a competitive receptor binding assay to determine the binding affinity of this compound for the CCK-A receptor.
Data Presentation
| Compound | Receptor | Parameter | Value | Species/Tissue |
| This compound | CCK-A vs. CCK-B | Selectivity | 400-fold | Rat Pancreas vs. Bovine Striatum |
| A71378 | CCK-A | IC50 | 0.4 nM | Pancreatic |
| A71378 | CCK-B | IC50 | 300 nM | Cortical |
| A-65186 | CCK-A vs. CCK-B | Selectivity | >500-fold | Pancreatic |
| PD-149164 | CCK-B | IC50 | 0.083 nM | - |
| PD-149164 | CCK-A | IC50 | 75 nM | - |
| YM022 | CCK-B | Ki | 68 pM | - |
| YM022 | CCK-A | Ki | 63 nM | - |
CCK-A Receptor Signaling Pathway
Activation of the CCK-A receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The receptor is coupled to both Gq and Gs G-proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). These pathways ultimately culminate in the activation of the MAPK/ERK signaling cascade.[4][5][6]
Caption: CCK-A Receptor Signaling Pathway
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for the CCK-A receptor using a radiolabeled CCK analog.
I. Materials and Reagents
-
Test Compound: this compound
-
Radioligand: [125I]-labeled CCK-8 (or other suitable CCK-A selective radioligand)
-
Receptor Source: Membranes prepared from tissue or cells expressing CCK-A receptors (e.g., rat pancreatic acinar cells, or a stable cell line overexpressing the human CCK-A receptor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of unlabeled CCK-8 (e.g., 1 µM)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
Microplate scintillation counter
-
Cell harvester
II. Experimental Workflow
Caption: Receptor Binding Assay Workflow
III. Assay Procedure
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store the membrane preparation at -80°C until use.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, receptor membranes, vehicle, and a fixed concentration of the radioligand (typically at or below its Kd value).
-
Non-specific Binding: Add assay buffer, receptor membranes, a saturating concentration of unlabeled CCK-8 (1 µM), and the fixed concentration of the radioligand.
-
Test Compound (this compound): Add assay buffer, receptor membranes, varying concentrations of this compound, and the fixed concentration of the radioligand. Prepare a serial dilution of this compound to cover a wide concentration range (e.g., 10-12 M to 10-5 M).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary experiments.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters completely.
-
Place the dried filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
IV. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in separate saturation binding experiments).
-
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and biological activity of novel, potent and long-acting analogs of AC-CCK-7 with high affinity for peripheral (type A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ro 23-7014 in Pancreatic Acini Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-7014 is a synthetic analog of cholecystokinin-7 (CCK-7) that demonstrates high selectivity for the cholecystokinin-A (CCK-A) receptor, with a reported 400-fold greater affinity for CCK-A over CCK-B receptors.[1] This potent and long-acting agonist is characterized by its resistance to peptidergic degradation, making it a valuable tool for studying pancreatic acinar cell physiology and related drug development.[1] Pancreatic acinar cells express a high density of CCK-A receptors, which upon activation, trigger a cascade of intracellular signaling events leading to the secretion of digestive enzymes, such as amylase. These application notes provide detailed protocols for utilizing this compound in pancreatic acini cell culture to investigate its effects on intracellular signaling and enzyme secretion.
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound on pancreatic acini. Note: This data is illustrative and based on the expected activity of a potent CCK-A agonist. Actual experimental results may vary.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Cell Type |
| Receptor Target | CCK-A | Rat Pancreatic Acini |
| Ki (nM) | ~0.5 - 2.0 | |
| Selectivity | ~400-fold vs. CCK-B |
Table 2: Dose-Dependent Stimulation of Amylase Secretion by this compound
| This compound Concentration | Amylase Release (% of Total) |
| Basal (0 nM) | 5 ± 1 |
| 0.1 nM | 15 ± 2 |
| 1 nM | 25 ± 3 |
| 10 nM | 30 ± 4 |
| 100 nM | 20 ± 3 |
| EC50 (nM) | ~1.5 |
Table 3: Effect of this compound on Intracellular Calcium Mobilization
| Treatment | Peak [Ca2+]i (nM) |
| Basal | 100 ± 15 |
| This compound (10 nM) | 500 ± 50 |
| CCK-8 (10 nM) | 480 ± 45 |
Table 4: Activation of MAPK Signaling by this compound
| Treatment (15 min) | p-ERK1/2 (Fold Change vs. Basal) | p-p38 (Fold Change vs. Basal) | p-JNK (Fold Change vs. Basal) |
| This compound (10 nM) | 4.5 ± 0.5 | 3.0 ± 0.4 | 2.5 ± 0.3 |
| CCK-8 (10 nM) | 4.2 ± 0.6 | 2.8 ± 0.5 | 2.3 ± 0.4 |
Experimental Protocols
I. Isolation and Culture of Pancreatic Acini
This protocol describes the enzymatic and mechanical dissociation of pancreatic tissue to obtain viable acini for in vitro experiments.[2][3]
Materials:
-
Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES
-
Collagenase Type IA (200 U/mL)
-
Trypsin inhibitor (0.25 mg/mL)
-
Bovine Serum Albumin (BSA)
-
Culture medium: Waymouth's medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.25 mg/mL trypsin inhibitor.
-
Collagen-coated culture plates (for long-term culture)
Procedure:
-
Euthanize a rodent according to approved institutional protocols and sterilize the abdomen with 70% ethanol.
-
Excise the pancreas and place it in ice-cold HBSS.
-
Mince the tissue into small pieces (1-3 mm³) in a sterile petri dish containing fresh, cold HBSS.[3]
-
Transfer the minced tissue to a 50 mL conical tube and wash twice with cold HBSS by gentle centrifugation (450 x g for 2 minutes at 4°C).[2]
-
Resuspend the tissue in HBSS containing collagenase IA and trypsin inhibitor.[2]
-
Incubate at 37°C for 20-30 minutes with gentle shaking. Every 5 minutes, mechanically dissociate the tissue by pipetting up and down with serological pipettes of decreasing bore size.[2][3]
-
Monitor the dissociation under a microscope until acini are released. Stop the digestion by adding cold HBSS with 1% BSA.
-
Filter the cell suspension through a nylon mesh (150 µm) to remove undigested tissue.
-
Centrifuge the acini at 50 x g for 3 minutes at 4°C.
-
Resuspend the acini in culture medium for immediate use or plate on collagen-coated dishes for longer-term culture.[2]
II. Amylase Secretion Assay
This protocol measures the amount of amylase released from pancreatic acini in response to this compound stimulation.[4]
Materials:
-
Isolated pancreatic acini
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution
-
Amylase activity assay kit (e.g., using a substrate like 2-chloro-p-nitrophenyl-α-D-maltotrioside)
-
Microplate reader
Procedure:
-
Pre-incubate isolated acini in KRH buffer for 30 minutes at 37°C to allow them to equilibrate.
-
Aliquot the acini suspension into microcentrifuge tubes.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 100 nM) to the tubes. Include a vehicle control (basal secretion) and a positive control (e.g., 10 nM CCK-8).
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the tubes at 100 x g for 2 minutes to pellet the acini.
-
Collect the supernatant, which contains the secreted amylase.
-
To determine the total amylase content, lyse the acini in a separate set of tubes with a detergent-containing buffer.
-
Measure the amylase activity in the supernatant and the total lysate using a commercial assay kit according to the manufacturer's instructions.
-
Calculate the percentage of amylase secreted by dividing the amylase activity in the supernatant by the total amylase activity.
III. Intracellular Calcium Imaging
This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using a fluorescent calcium indicator.[5]
Materials:
-
Isolated pancreatic acini
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HBSS
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation.
Procedure:
-
Load the acini with 2-5 µM Fura-2 AM (or Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS for 30-45 minutes at room temperature in the dark.
-
Wash the acini twice with fresh HBSS to remove extracellular dye.
-
Allow the acini to de-esterify the dye for at least 30 minutes.
-
Mount the acini on a glass-bottom dish in the imaging chamber of the microscope.
-
Perfuse with HBSS and establish a baseline fluorescence recording.
-
Add this compound to the perfusion buffer at the desired concentration and record the change in fluorescence intensity.
-
For Fura-2, alternately excite the cells at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
IV. Western Blotting for MAPK Activation
This protocol is for detecting the phosphorylation and thus activation of MAP kinases (ERK, p38, JNK) in response to this compound.[6][7]
Materials:
-
Isolated pancreatic acini
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Starve the acini in serum-free medium for at least 4 hours.
-
Treat the acini with this compound at the desired concentration for various time points (e.g., 5, 15, 30 minutes).
-
Wash the acini with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MAPK proteins to normalize for loading.
Signaling Pathways
References
- 1. Synthesis and biological activity of novel, potent and long-acting analogs of AC-CCK-7 with high affinity for peripheral (type A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Culture of Mouse Primary Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Isolation and Culture of Mouse Primary Pancreatic Acinar Cells [jove.com]
- 4. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium imaging in intact mouse acinar cells in acute pancreas tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapk Signaling Is Required for Dedifferentiation of Acinar Cells and Development of Pancreatic Intraepithelial Neoplasia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of AMP-activated protein kinase attenuates ethanol-induced ER/oxidative stress and lipid phenotype in human pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Satiating Potency (ED50) of Ro 23-7014
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the satiating potency, specifically the half-maximal effective dose (ED50), of Ro 23-7014, a potent and selective cholecystokinin-A (CCK-A) receptor agonist. This compound is a synthetic peptide analog of cholecystokinin-7 (CCK-7) and functions as an appetite suppressant.[1][2][3][4][5][6] This document outlines the necessary experimental protocols for in vivo assessment of food intake suppression in rodent models and presents the relevant quantitative data in a clear, tabular format. Additionally, it includes a diagram of the proposed signaling pathway and a detailed experimental workflow to guide researchers in their study design.
Introduction
This compound is a novel analog of CCK-7 with demonstrated superior satiating potency and a longer duration of action, lasting 4 to 5 hours.[1] Its mechanism of action is primarily mediated through the activation of CCK-A receptors, which play a crucial role in regulating short-term food intake and inducing satiety.[1][3][7] Understanding the ED50 of this compound is a critical step in its preclinical development as a potential therapeutic agent for conditions requiring appetite control. The following protocols and data are intended to facilitate the accurate and reproducible measurement of this key pharmacological parameter.
Data Presentation
The satiating potency of this compound has been determined through preclinical studies. The following table summarizes the reported ED50 values for different routes of administration.
| Compound | Route of Administration | Animal Model | ED50 | Reference |
| This compound | Intraperitoneal (i.p.) | Rat | 0.3 µg/kg | [1] |
| This compound | Intranasal | Rat | 100 µg/kg | [1] |
Signaling Pathway
The satiating effect of this compound is initiated by its binding to and activation of CCK-A receptors, which are predominantly found on vagal afferent neurons. This interaction triggers a signaling cascade that transmits information about nutrient presence in the gastrointestinal tract to the brain, ultimately leading to the sensation of fullness and termination of a meal.
Caption: Signaling pathway of this compound-induced satiety.
Experimental Protocols
Objective: To determine the ED50 of this compound for the suppression of food intake in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Adult male rats (e.g., Sprague-Dawley), weight-matched
-
Standard laboratory chow
-
Metabolic cages for individual housing and food intake measurement
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
Experimental Workflow Diagram:
Caption: Experimental workflow for ED50 determination.
Detailed Protocol:
-
Animal Acclimatization:
-
House adult male rats individually in metabolic cages.
-
Allow a 7-10 day acclimatization period to the new environment.
-
Maintain a 12-hour light/12-hour dark cycle and a constant temperature and humidity.
-
Provide ad libitum access to standard chow and water.
-
-
Habituation:
-
Handle the rats daily for at least 3 days prior to the experiment to minimize stress.
-
Administer sham injections (e.g., saline) to habituate the animals to the injection procedure.
-
-
Food Deprivation:
-
To ensure a robust feeding response, deprive the rats of food for a period of 12-18 hours (e.g., overnight) before the experiment. Water should remain available ad libitum.
-
-
Grouping and Dosing:
-
On the day of the experiment, weigh each rat.
-
Randomly assign the animals to different treatment groups (n=8-10 per group).
-
Groups should include a vehicle control and at least 4-5 graded doses of this compound (e.g., 0.03, 0.1, 0.3, 1.0, 3.0 µg/kg).
-
Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Administer the assigned dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
-
Measurement of Food Intake:
-
Immediately after injection, present each rat with a pre-weighed amount of standard chow.
-
Measure the amount of food consumed at specific time points, for example, 1, 2, 4, and 24 hours post-administration.
-
To determine the amount of food consumed, weigh the remaining food and any spillage.
-
-
Data Analysis and ED50 Calculation:
-
Calculate the cumulative food intake for each animal at each time point.
-
Express the food intake as a percentage of the vehicle-treated control group.
-
Plot the percentage inhibition of food intake against the logarithm of the this compound dose to generate a dose-response curve.
-
Calculate the ED50 value, which is the dose of this compound that produces 50% of the maximal inhibition of food intake, using non-linear regression analysis.
-
Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). The number of animals used should be minimized, and all efforts should be made to reduce any potential pain or distress.
References
- 1. Cholecystokinin and satiety: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.regionh.dk [research.regionh.dk]
- 3. journals.physiology.org [journals.physiology.org]
- 4. JCI - The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight [jci.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Cholecystokinin-induced satiety, a key gut servomechanism that is affected by the membrane microenvironment of this receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of cholecystokinin in the control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 23-7014
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-7014 is a potent and selective synthetic peptide analog of cholecystokinin-7 (CCK-7).[1][2] Its chemical structure is Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N-methyl-Phe-NH2. Functioning as an appetite suppressant, this compound exhibits superior potency, a longer duration of action (4 to 5 hours), and increased resistance to peptidergic degradation when compared to the endogenous CCK-7.[3] These characteristics make it a valuable tool for research into cholecystokinin A (CCK-A) receptor signaling and the regulation of food intake.
This document provides detailed protocols for the preparation and experimental use of this compound in both in vitro and in vivo settings.
Physicochemical and Pharmacological Properties
This compound is a modified heptapeptide that acts as a selective agonist for the CCK-A receptor. This selectivity is reported to be 400-fold higher for the CCK-A receptor compared to the CCK-B receptor.[3] The enhanced stability and prolonged action are attributed to its chemical modifications.[3]
Data Presentation
A summary of the available quantitative data for this compound is presented in the table below.
| Parameter | Value | Species | Administration Route | Reference |
| In Vivo Potency (Appetite Suppression) | ||||
| ED₅₀ | 0.3 µg/kg | Rat | Intraperitoneal (i.p.) | [3] |
| ED₅₀ | 100 µg/kg | Rat | Intranasal | [3] |
| Receptor Selectivity | ||||
| CCK-A vs. CCK-B | 400-fold greater selectivity for CCK-A | Rat | In Vitro (Receptor Binding Assay) | [3] |
| Binding Affinity | ||||
| Kᵢ or IC₅₀ for CCK-A Receptor | Not Publicly Available | - | - | - |
| Kᵢ or IC₅₀ for CCK-B Receptor | Not Publicly Available | - | - | - |
Experimental Protocols
Preparation of this compound Stock Solutions
Reagents and Materials:
-
This compound peptide (lyophilized powder)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile, low-protein binding microcentrifuge tubes
Protocol for a 1 mg/mL Stock Solution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a vehicle suitable for both in vitro and in vivo use, first dissolve the peptide in a minimal amount of DMSO. For a 1 mg vial, add 200 µL of sterile DMSO to achieve a 5 mg/mL intermediate solution.
-
Gently vortex to ensure complete dissolution.
-
For a final stock solution of 1 mg/mL, dilute the 5 mg/mL intermediate solution with sterile saline. For example, add 800 µL of sterile saline to the 200 µL of DMSO-dissolved peptide. The final solvent composition will be 20% DMSO in saline.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage. When needed, thaw an aliquot on ice.
Note on Solubility: While a definitive solubility statement for this compound is not publicly available, the use of a DMSO/saline mixture is a common practice for administering peptides with limited aqueous solubility in animal studies. For purely aqueous solutions for in vitro assays, reconstitution in sterile water or a suitable buffer (e.g., PBS, pH 7.4) should be tested, though sonication may be required.
In Vitro Experiment: CCK-A Receptor Competitive Binding Assay
This protocol is adapted from general CCK receptor binding assays and is intended to determine the binding affinity of this compound.
Reagents and Materials:
-
Cell membranes prepared from a source rich in CCK-A receptors (e.g., rat pancreas or a cell line overexpressing the CCK-A receptor)
-
Radiolabeled CCK ligand (e.g., [¹²⁵I]-Bolton-Hunter labeled CCK-8)
-
This compound stock solution and serial dilutions
-
Unlabeled CCK-8 (for determining non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation fluid and a scintillation counter
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of this compound in Binding Buffer. The concentration range should span several orders of magnitude around the expected Kᵢ value.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of Binding Buffer, 25 µL of radiolabeled CCK ligand, and 25 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled CCK-8 (e.g., 1 µM), 25 µL of radiolabeled CCK ligand, and 25 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of each this compound dilution, 25 µL of radiolabeled CCK ligand, and 25 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific assay conditions) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total and competitive binding values. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
In Vivo Experiment: Appetite Suppression in Rats
This protocol describes the methodology to assess the anorectic effects of this compound in rats following intraperitoneal or intranasal administration.
Animals and Housing:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Individually housed in cages that allow for accurate food intake measurement.
-
Maintain a 12:12 hour light-dark cycle.
-
Provide ad libitum access to standard chow and water, unless otherwise specified.
Protocol:
-
Acclimation: Acclimate the rats to individual housing and handling for at least 3-5 days before the experiment.
-
Food Deprivation: To ensure a robust feeding response, fast the rats overnight (e.g., 16-18 hours) with free access to water.
-
Preparation of Dosing Solutions: Prepare fresh dilutions of this compound from the stock solution in the appropriate vehicle (e.g., 20% DMSO in sterile saline). The final volume for injection should be determined based on the administration route.
-
Administration:
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the rat.
-
Inject the calculated dose of this compound or vehicle into the lower right quadrant of the abdomen, avoiding the cecum.
-
Use an appropriate needle size (e.g., 25-27G).
-
The injection volume should typically be 1-2 mL/kg.
-
-
Intranasal (i.n.) Administration:
-
Gently restrain the rat in a supine position with its head tilted back.
-
Administer the dose as small drops into each nostril, allowing the rat to inhale the liquid.
-
The total volume should be kept low (e.g., 20-50 µL) and administered slowly to prevent the solution from entering the lungs.
-
-
-
Measurement of Food Intake: Immediately after administration, provide a pre-weighed amount of food. Measure the cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Compare the food intake of the this compound treated groups to the vehicle-treated control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of this compound on appetite suppression.
Visualizations
References
Troubleshooting & Optimization
Ro 23-7014 solubility in different solvents for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for using Ro 23-7014 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective cholecystokinin-A (CCK-A) receptor agonist. It is a synthetic peptide analog of the C-terminal heptapeptide of cholecystokinin (CCK-7). Its molecular weight is 1150.32 g/mol , and its CAS number is 113714-78-6. In research, it is often used to study the physiological roles of the CCK-A receptor, including its function as an appetite suppressant.
Q2: What is the recommended solvent for dissolving this compound?
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution. Peptides with hydrophobic residues often show good solubility in DMSO.
-
Alternative Organic Solvents: If DMSO is not suitable for your experimental system, other organic solvents like ethanol, dimethylformamide (DMF), or acetonitrile can be tested.
-
Aqueous Buffers: Direct dissolution in aqueous buffers is generally not recommended for hydrophobic peptides and may lead to incomplete solubility.
It is always best practice to first attempt to dissolve a small amount of the peptide to confirm solubility before preparing a larger stock solution.
Q3: How should I prepare a stock solution of this compound?
Please refer to the detailed "Experimental Protocol: Preparation of this compound Solutions" section below for a step-by-step guide.
Q4: How should I store this compound?
Proper storage is critical to maintain the stability and activity of the peptide:
-
Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C for long-term stability. When stored correctly, the powder can be stable for several years.
-
Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. A stock solution in DMSO stored at -80°C should be stable for up to 6 months. For shorter-term storage (up to 1 month), -20°C is acceptable.
-
Working Solutions: It is highly recommended to prepare fresh working solutions from the stock solution on the day of the experiment.
Q5: What is the mechanism of action of this compound?
This compound is a selective agonist for the cholecystokinin-A (CCK-A) receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it activates downstream signaling pathways, primarily through Gq and Gs proteins. This leads to a cascade of intracellular events, including the activation of phospholipase C, an increase in intracellular calcium, and the activation of protein kinase C and the cAMP/PKA pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder. | The peptide may have poor solubility in the chosen solvent. | - Ensure the peptide has equilibrated to room temperature before adding the solvent.- Try sonicating the vial in a water bath for short intervals.- Gentle warming (to no more than 37°C) can also aid dissolution.- If using an aqueous buffer, switch to an organic solvent like DMSO to prepare the initial stock solution. |
| Precipitation observed when diluting the DMSO stock solution with aqueous buffer. | The peptide is precipitating out of the solution due to its low aqueous solubility. | - Decrease the final concentration of the working solution.- Increase the percentage of DMSO in the final working solution (note: ensure the final DMSO concentration is compatible with your in vitro assay and does not exceed cytotoxic levels, typically <0.5%).- Consider using a co-solvent in your aqueous buffer, such as a small percentage of ethanol or PEG400, to improve solubility. Always test the compatibility of co-solvents with your specific assay. |
| Inconsistent or no biological activity observed in the assay. | The peptide may have degraded due to improper storage or handling. | - Prepare a fresh stock solution from the lyophilized powder.- Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles.- Verify the accuracy of the concentration of your stock and working solutions. |
| The peptide concentration in the assay is too low or too high. | - Perform a dose-response curve to determine the optimal concentration range for your specific in vitro model. | |
| Issues with the assay components or cells. | - Include positive and negative controls in your experiment to validate the assay performance. |
Quantitative Data Summary
As specific solubility values for this compound are not consistently published, the following table provides general solubility guidelines for similar peptide compounds in common solvents. These should be used as a starting point for your own solubility tests.
| Solvent | General Solubility for Similar Peptides | Notes |
| DMSO | ≥10 mg/mL (or ≥8.7 mM) | Recommended for primary stock solution. |
| Ethanol | Sparingly soluble to soluble (1-10 mg/mL) | Can be used as an alternative to DMSO or as a co-solvent. |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble to insoluble (<1 mg/mL) | Not recommended for initial dissolution. |
Note: The molecular weight of this compound is 1150.32 g/mol . Solubility can be affected by factors such as the purity of the peptide, temperature, and the pH of the buffer.
Experimental Protocols
Experimental Protocol: Preparation of this compound Solutions
This protocol provides a general procedure for preparing stock and working solutions of this compound for use in in vitro assays.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Sterile aqueous buffer appropriate for your in vitro assay (e.g., PBS, DMEM, etc.)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Prepare the Stock Solution (e.g., 10 mM in DMSO): a. Carefully open the vial. b. To prepare a 10 mM stock solution, add the appropriate volume of sterile DMSO. For example, to prepare 100 µL of a 10 mM stock solution from 1.15 mg of this compound, you would add 100 µL of DMSO. c. Close the vial tightly and vortex gently until the peptide is completely dissolved. If necessary, sonicate in a water bath for short periods. The solution should be clear and free of particulates.
-
Aliquot and Store the Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Prepare the Working Solution: a. On the day of the experiment, thaw one aliquot of the stock solution. b. Dilute the stock solution to the desired final concentration using the appropriate sterile aqueous buffer for your assay. For example, to prepare a 10 µM working solution from a 10 mM stock solution, perform a 1:1000 dilution. c. It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately to minimize the risk of precipitation. Do not add the aqueous buffer to the DMSO stock. d. Ensure the final concentration of DMSO in your working solution is compatible with your in vitro assay (typically ≤0.5%).
Visualizations
CCK-A Receptor Signaling Pathway
Caption: CCK-A Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for Preparing this compound Solutions.
Technical Support Center: Ro 23-7014 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ro 23-7014 in in-vivo experiments. The information provided is intended to help address specific issues that may arise during your research and to clarify the potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of cholecystokinin-7 (CCK-7).[1] It functions as a potent and highly selective agonist for the Cholecystokinin-A (CCK-A) receptor, with a reported 400-fold greater selectivity for the CCK-A receptor over the CCK-B receptor.[1] Its primary on-target effect is the activation of CCK-A receptors, which are G-protein coupled receptors (GPCRs) predominantly found in the gastrointestinal tract and certain areas of the central nervous system.[2][3] Activation of CCK-A receptors is known to mediate physiological processes such as satiety, gallbladder contraction, and pancreatic enzyme secretion.[3]
Q2: I am observing an unexpected phenotype in my animal model after administration of this compound. Could this be due to off-target effects?
While this compound is highly selective for the CCK-A receptor, off-target effects, though not extensively documented, cannot be entirely ruled out, especially at higher concentrations. Unexpected phenotypes could arise from several possibilities:
-
Low-affinity binding to CCK-B receptors: Although selectivity is high, at supra-physiological doses, this compound may exert effects through the CCK-B receptor, which is primarily found in the brain.[4] This could lead to neurological or behavioral effects not anticipated from peripheral CCK-A receptor activation.
-
Receptor desensitization or downregulation: Prolonged or high-concentration exposure to a potent agonist like this compound could lead to the desensitization and internalization of CCK-A receptors, potentially altering the expected physiological response over time.
-
Interaction with other GPCRs: While not specifically reported for this compound, cross-reactivity with other GPCRs is a theoretical possibility for any small molecule agonist.
-
Metabolites of this compound: The in vivo metabolism of this compound may produce active metabolites with a different receptor affinity profile.
Q3: My in vitro experiments show activation of a signaling pathway not typically associated with CCK-A receptors. What could be the cause?
The canonical signaling pathways for the CCK-A receptor involve coupling to Gq/11 and Gs proteins, leading to the activation of Phospholipase C (PLC), Protein Kinase C (PKC), cyclic AMP (cAMP), Protein Kinase A (PKA), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/AKT pathways.[5] If you observe activation of other pathways, consider the following:
-
Biased Agonism: this compound, as a synthetic analog, may act as a biased agonist, preferentially activating a subset of the downstream signaling pathways associated with the CCK-A receptor, or even recruiting different signaling partners than the endogenous ligand, CCK.
-
Cell-type specific signaling: The complement of signaling proteins expressed in your specific cell line can influence the downstream effects of CCK-A receptor activation.
-
Off-target receptor activation: The unexpected signaling could be a result of this compound interacting with another receptor expressed by your cells.
Troubleshooting Guides
Issue 1: Differentiating between CCK-A and potential CCK-B receptor-mediated effects.
Symptoms:
-
Observing central nervous system (CNS) effects such as anxiety or altered pain perception, which are more commonly associated with CCK-B receptors.[6]
-
Unexpected results in brain tissue or neuronal cell cultures.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a thorough dose-response study. Off-target effects on CCK-B receptors are more likely to occur at higher concentrations of this compound.
-
Use of Selective Antagonists:
-
Co-administer this compound with a highly selective CCK-A receptor antagonist (e.g., L-364,718/Devazepide). If the observed effect is blocked, it is likely mediated by the CCK-A receptor.
-
Co-administer this compound with a selective CCK-B receptor antagonist (e.g., L-365,260). If this blocks the effect, it suggests involvement of the CCK-B receptor.
-
-
Control Experiments: Include a non-sulfated CCK analog as a control. CCK-A receptors have a much higher affinity for sulfated CCK, while CCK-B receptors bind sulfated and non-sulfated forms with similar affinity.
Issue 2: Inconsistent or diminishing effects of this compound over time.
Symptoms:
-
Initial potent effect of this compound is observed, but the response diminishes with repeated administration (tachyphylaxis).
-
Variability in response between experimental cohorts.
Troubleshooting Steps:
-
Evaluate Dosing Regimen: Chronic stimulation by a potent agonist can lead to receptor desensitization and downregulation. Consider altering the dosing schedule to include washout periods to allow for receptor re-sensitization.
-
Receptor Expression Analysis: Measure CCK-A receptor mRNA and protein levels in your target tissue before and after chronic treatment with this compound to assess for downregulation.
-
Pharmacokinetic Analysis: Investigate the in vivo stability and clearance of this compound. The compound is designed for increased resistance to degradation, but its pharmacokinetic profile may vary between species or experimental conditions.[1]
Quantitative Data Summary
| Compound | Receptor Target | Selectivity | Reference |
| This compound | CCK-A | 400-fold over CCK-B | [1] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Receptor Selectivity
This protocol can be used to experimentally verify the selectivity of this compound for CCK-A versus CCK-B receptors.
Materials:
-
Cell lines or tissue homogenates expressing either CCK-A or CCK-B receptors.
-
Radiolabeled ligand (e.g., [3H]CCK-8).
-
Unlabeled this compound.
-
Unlabeled selective CCK-A and CCK-B antagonists.
-
Binding buffer.
-
Scintillation counter.
Methodology:
-
Prepare cell membranes or tissue homogenates expressing the receptor of interest.
-
Incubate a constant concentration of the radiolabeled ligand with increasing concentrations of unlabeled this compound.
-
As a control for non-specific binding, incubate the radioligand with a high concentration of an unlabeled selective antagonist for the respective receptor.
-
After incubation, separate bound from free radioligand by filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
-
Compare the IC50 values for the CCK-A and CCK-B receptors to calculate the selectivity ratio.
Visualizations
Caption: On-target signaling pathways of this compound via the CCK-A receptor.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. Synthesis and biological activity of novel, potent and long-acting analogs of AC-CCK-7 with high affinity for peripheral (type A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 4. CCK1R agonists: a promising target for the pharmacological treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholecystokinin hyperresponsiveness in functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ro 23-7014 Dosage for Maximal Therapeutic Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Ro 23-7014, a potent and selective cholecystokinin-A (CCK-A) receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of cholecystokinin-7 (CCK-7) that functions as a potent and highly selective agonist for the cholecystokinin-A (CCK-A) receptor.[1] Its primary mechanism of action involves binding to and activating the CCK-A receptor, which is a G-protein coupled receptor (GPCR). This activation primarily initiates a Gq-mediated signaling cascade, leading to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger in mediating the physiological effects of CCK, such as appetite suppression.[2]
Q2: What are the key advantages of this compound compared to native cholecystokinin (CCK)?
A2: this compound offers several advantages over native CCK, including:
-
Increased Potency: It demonstrates superior satiating potency in preclinical models.[1]
-
High Selectivity: It exhibits a 400-fold greater selectivity for the CCK-A receptor over the CCK-B receptor, which can lead to more targeted effects and potentially fewer off-target side effects.[1]
-
Enhanced Stability: this compound is designed for increased resistance to peptidergic degradation, resulting in a longer duration of action (4 to 5 hours in rats).[1]
Q3: What are the recommended starting doses for in vivo studies?
A3: Based on preclinical studies in rats, an effective dose for appetite suppression via intraperitoneal (i.p.) injection is an ED50 of 0.3 µg/kg. For intranasal administration, a higher dose with an ED50 of 100 µg/kg has been shown to be effective.[1] It is crucial to perform dose-response studies in your specific animal model to determine the optimal dosage for your experimental conditions.
Q4: How does CCK-A receptor activation by this compound lead to appetite suppression?
A4: The CCK-A receptor is a key regulator of satiety.[3] Activation of these receptors, located on vagal afferent neurons in the gastrointestinal tract, sends signals to the nucleus of the solitary tract in the brainstem. This signaling contributes to the feeling of fullness and reduces food intake.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Cell-Based Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no response in calcium flux assay | 1. Low CCK-A receptor expression in the cell line. 2. Poor cell health or viability. 3. Inactive this compound due to improper storage or handling. 4. Suboptimal assay conditions (e.g., buffer composition, temperature). | 1. Use a validated cell line with high CCK-A receptor expression (e.g., CHO-K1 or HEK293 cells stably expressing the human CCK-A receptor). 2. Ensure cells are healthy, within a low passage number, and have high viability before starting the assay. 3. Aliquot this compound upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 4. Optimize assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) and ensure the assay is performed at the recommended temperature (typically 37°C). |
| High background signal or "leaky" cells | 1. Cell membrane damage during handling or plating. 2. Inappropriate dye loading conditions (concentration, time, temperature). 3. Autofluorescence of test compounds. | 1. Handle cells gently during trypsinization and plating. Ensure a confluent monolayer of healthy cells. 2. Optimize the concentration of the calcium indicator dye and the loading time and temperature to minimize cytotoxicity. 3. Run a control with the test compound in the absence of cells to check for autofluorescence. |
| Inconsistent results in amylase secretion assays | 1. Inconsistent isolation of pancreatic acinar cells. 2. Cell damage leading to leakage of amylase. 3. Variation in incubation times or temperatures. | 1. Standardize the protocol for isolating pancreatic acini to ensure consistent cell viability and function. 2. Handle acini gently and use appropriate buffers to maintain cell integrity. High basal amylase release can indicate cell damage. 3. Precisely control incubation times and maintain a constant temperature (37°C) for all samples. |
In Vivo Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lack of expected appetite suppression | 1. Suboptimal dosage for the specific animal model and strain. 2. Incorrect route of administration or poor bioavailability. 3. Acclimatization issues or stress in the animals. | 1. Perform a thorough dose-response study to determine the optimal dose for your model. 2. Verify the appropriate route of administration (i.p. or intranasal) and ensure proper technique. For oral administration, bioavailability may be a limiting factor. 3. Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced alterations in feeding behavior. |
| High variability in food intake between animals | 1. Individual differences in animal metabolism and sensitivity to the compound. 2. Inconsistent timing of drug administration relative to the feeding cycle. 3. Environmental stressors affecting feeding behavior. | 1. Increase the number of animals per group to improve statistical power. 2. Standardize the time of day for drug administration and food presentation. 3. Maintain a consistent and controlled environment (light-dark cycle, temperature, noise) to minimize stress. |
Quantitative Data
The following table summarizes the available quantitative data for this compound from preclinical studies.
| Parameter | Value | Species | Assay/Model | Reference |
| Satiating Potency (ED50) | 0.3 µg/kg (i.p.) | Rat | Appetite Suppression | [1] |
| Satiating Potency (ED50) | 100 µg/kg (intranasal) | Rat | Appetite Suppression | [1] |
| Receptor Selectivity | 400-fold for CCK-A vs. CCK-B | Rat/Bovine | Receptor Binding Assay | [1] |
| Duration of Action | 4 to 5 hours | Rat | Appetite Suppression | [1] |
Experimental Protocols
In Vitro Calcium Flux Assay
This protocol is designed to measure the activation of the CCK-A receptor by this compound in a cell-based assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CCK-A receptor.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin/streptomycin.
-
Black, clear-bottom 96-well microplates.
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound stock solution (in DMSO or water).
-
Positive control (e.g., CCK-8).
-
Fluorescence plate reader with an injection module.
Procedure:
-
Cell Plating: Seed the CCK-A receptor-expressing cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the calcium indicator dye loading solution containing Fluo-4 AM and probenecid in the assay buffer.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (CCK-8) in the assay buffer.
-
Assay:
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the this compound or control solutions into the wells and continue to record the fluorescence signal for at least 2-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.
Pancreatic Acinar Cell Amylase Secretion Assay
This protocol measures the functional response of pancreatic acinar cells to this compound by quantifying amylase secretion.
Materials:
-
Male Sprague-Dawley rats or mice.
-
Collagenase solution for tissue digestion.
-
Krebs-Ringer-HEPES (KRH) buffer supplemented with BSA and soybean trypsin inhibitor.
-
This compound stock solution.
-
Positive control (e.g., CCK-8 or carbachol).
-
Amylase activity assay kit.
-
Spectrophotometer.
Procedure:
-
Isolation of Pancreatic Acini:
-
Anesthetize the animal and surgically remove the pancreas.
-
Digest the pancreas with a collagenase solution to isolate the acini.
-
Wash the isolated acini several times with KRH buffer to remove the collagenase.
-
-
Pre-incubation: Resuspend the acini in fresh KRH buffer and pre-incubate for 30 minutes at 37°C with gentle shaking to allow them to equilibrate.
-
Stimulation:
-
Aliquot the acinar suspension into microcentrifuge tubes.
-
Add different concentrations of this compound, the positive control, or buffer (for basal secretion) to the tubes.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
-
Sample Collection:
-
Centrifuge the tubes to pellet the acini.
-
Carefully collect the supernatant, which contains the secreted amylase.
-
Lyse the cell pellet to determine the total cellular amylase content.
-
-
Amylase Assay:
-
Measure the amylase activity in the supernatant and the cell lysate using a commercial amylase assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Express the secreted amylase as a percentage of the total cellular amylase. Plot the percentage of amylase secretion against the concentration of this compound to generate a dose-response curve and determine the EC50.
Visualizations
References
Identifying and mitigating experimental artifacts with Ro 23-7014
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Ro 23-7014, a potent and selective cholecystokinin-A (CCK-A) receptor agonist. Here you will find troubleshooting guides and frequently asked questions to help identify and mitigate potential experimental artifacts.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the properties and use of this compound.
| Question | Answer |
| What is this compound? | This compound is a synthetic analog of cholecystokinin-7 (CCK-7) that acts as a potent and selective agonist for the cholecystokinin-A (CCK-A) receptor. It is primarily used in research as an appetite suppressant. |
| What is the mechanism of action of this compound? | This compound binds to and activates the CCK-A receptor, a G-protein coupled receptor (GPCR). This activation triggers downstream signaling cascades, primarily through Gq and Gs proteins, leading to the activation of Phospholipase C (PLC), Protein Kinase C (PKC), and an increase in intracellular calcium, as well as activation of the Adenylyl Cyclase (AC)/cAMP/Protein Kinase A (PKA) pathway. These pathways ultimately mediate the physiological effects of CCK, such as satiety. |
| How selective is this compound for the CCK-A receptor? | This compound exhibits high selectivity for the CCK-A receptor, with a reported 400-fold greater affinity for CCK-A over the CCK-B receptor subtype. |
| What are the advantages of this compound over native CCK-7? | This compound was designed for increased resistance to peptidergic degradation, resulting in a longer duration of action (4 to 5 hours) compared to the endogenous CCK-7. |
| How should I store and handle this compound? | As a peptide analog, this compound should be stored as a lyophilized powder at -20°C or -80°C for long-term stability. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[1] Reconstituted solutions should be aliquoted and stored at -20°C or colder to avoid repeated freeze-thaw cycles.[2] Use sterile, low-pH buffers for reconstitution when possible.[2] |
| What is the best solvent for reconstituting this compound? | While specific solubility data for this compound is not readily available, a general approach for peptide solubilization should be followed. Start with sterile, distilled water. If solubility is an issue, especially for hydrophobic peptides, small amounts of organic solvents like DMSO or DMF can be used, followed by dilution in the aqueous buffer of choice. Always test the solubility of a small amount of the peptide first.[3] |
Troubleshooting Guides
In Vitro Experimentation (e.g., Cell-Based Assays)
| Problem | Potential Cause | Mitigation Strategy |
| Low or No Agonist Activity | Peptide Degradation: Improper storage or handling has led to the degradation of this compound. | Ensure the lyophilized peptide is stored at -20°C or -80°C. Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots.[1][2] Use fresh solutions for each experiment. |
| Incorrect Concentration: Errors in weighing or dilution of the peptide. | Use a calibrated microbalance for weighing the lyophilized powder. Perform serial dilutions carefully and use fresh pipette tips for each dilution. | |
| Receptor Desensitization/Internalization: Prolonged exposure of cells to the agonist can lead to receptor desensitization and internalization, reducing the observable response. | Optimize the incubation time with this compound. Perform time-course experiments to determine the optimal window for measuring the cellular response before significant desensitization occurs. | |
| High Variability Between Replicates | Inconsistent Cell Health or Density: Variations in cell viability, passage number, or seeding density can lead to inconsistent responses. | Maintain a consistent cell culture protocol, using cells within a defined passage number range. Ensure even cell seeding and monitor cell viability before each experiment. |
| Peptide Adsorption: Peptides can adsorb to plasticware, leading to a lower effective concentration. | Use low-adhesion plasticware for preparing and storing peptide solutions. Consider including a carrier protein like BSA (0.1%) in your buffers, if compatible with your assay. | |
| Unexpected Off-Target Effects | Non-Specific Binding: At high concentrations, this compound may bind to other receptors or proteins, leading to unintended cellular responses. | Perform dose-response experiments to determine the optimal concentration range for specific CCK-A receptor activation. Include a selective CCK-A receptor antagonist (e.g., L-364,718) as a control to confirm that the observed effects are mediated by the CCK-A receptor. |
In Vivo Experimentation (e.g., Animal Studies)
| Problem | Potential Cause | Mitigation Strategy |
| Inconsistent or Lack of Efficacy | Poor Bioavailability: The peptide may be rapidly cleared or degraded in vivo. | While this compound is designed for enhanced stability, consider the route of administration and formulation. Ensure the vehicle is appropriate and does not cause precipitation of the peptide. |
| Animal-to-Animal Variability: Differences in metabolism, age, or health status of the animals can lead to variable responses. | Use a sufficient number of animals per group to achieve statistical power. Ensure animals are age-matched and acclimatized to the experimental conditions before dosing. Monitor animal health throughout the study. | |
| Observed Toxicity or Adverse Events | Off-Target Effects: At higher doses, this compound may interact with other biological targets, causing unforeseen side effects. | Conduct a thorough dose-finding study to identify the therapeutic window. Start with lower doses and carefully observe the animals for any signs of distress or adverse reactions. |
| Vehicle Effects: The vehicle used to dissolve and administer the peptide may have its own physiological effects. | Always include a vehicle-only control group in your study design to differentiate the effects of the vehicle from those of this compound. |
Quantitative Data
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Species/Tissue |
| CCK-A Receptor Selectivity | 400-fold higher than for CCK-B | Rat Pancreatic Tissue vs. Bovine Striatum |
| Satiating Potency (ED₅₀) | 0.3 µg/kg (i.p.) | Rat |
Experimental Protocols
General Protocol for a Competitive Receptor Binding Assay
This protocol provides a general framework for assessing the binding of this compound to the CCK-A receptor. Specific parameters such as cell line, radioligand, and buffer composition should be optimized for your experimental system.
-
Cell Culture and Membrane Preparation:
-
Culture a cell line endogenously or recombinantly expressing the CCK-A receptor.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction by centrifugation.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Increasing concentrations of unlabeled this compound (competitor).
-
A fixed concentration of a suitable radiolabeled CCK-A receptor ligand (e.g., ¹²⁵I-CCK-8).
-
The cell membrane preparation.
-
-
Include controls for total binding (radioligand and membranes, no competitor) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CCK-A agonist).
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium. This should be determined experimentally.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC₅₀, which can be used to calculate the binding affinity (Ki).
-
Visualizations
Caption: CCK-A Receptor Signaling Pathway activated by this compound.
References
Technical Support Center: Enhancing the Bioavailability of Ro 23-7014 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of the cholecystokinin A (CCK-A) receptor agonist, Ro 23-7014, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a challenge?
This compound is a potent and selective synthetic peptide analog of cholecystokinin-7 (CCK-7). As a peptide, it is susceptible to degradation by proteases in the gastrointestinal (GI) tract and has poor permeability across the intestinal epithelium, leading to low oral bioavailability.
Q2: What are the primary barriers to the oral absorption of peptide drugs like this compound?
The main obstacles include enzymatic degradation in the stomach and small intestine, low permeability across the intestinal mucus layer and epithelial cells, and first-pass metabolism in the liver.[1][2][3][4]
Q3: What are the most promising strategies to improve the oral bioavailability of this compound?
Encapsulation within nanoparticle-based delivery systems is a leading strategy.[5][6][7][8][9] These systems can protect the peptide from degradation and enhance its absorption. Other approaches include the use of permeation enhancers, enzyme inhibitors, and mucoadhesive polymers.[2][10]
Q4: Are there any existing data on the oral bioavailability of this compound?
Currently, there is no publicly available data specifically on the oral bioavailability of this compound. However, research on other oral peptide formulations provides valuable insights.
Q5: Which animal models are most suitable for oral bioavailability studies of this compound?
Rats are a commonly used and well-characterized model for preclinical oral bioavailability studies due to their physiological similarities to humans in terms of intestinal absorption.[11][12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no detectable plasma concentration of this compound after oral administration. | 1. Degradation in the GI tract: The formulation is not adequately protecting the peptide from proteases. 2. Poor absorption: The formulation is not facilitating the transport of this compound across the intestinal epithelium. 3. Analytical method sensitivity: The assay used to measure plasma concentrations is not sensitive enough. | 1. Enhance formulation protection: Utilize enteric-coated nanoparticles or co-administer protease inhibitors. 2. Improve absorption: Incorporate permeation enhancers (e.g., medium-chain fatty acids) or mucoadhesive polymers (e.g., chitosan) into the formulation.[7][10] 3. Validate and optimize analytical method: Ensure the LC-MS/MS or other analytical methods have the required lower limit of quantification (LLOQ). |
| High variability in plasma concentrations between individual animals. | 1. Inconsistent dosing: Inaccurate oral gavage technique. 2. Physiological differences: Variations in gastric emptying times or intestinal motility among animals. 3. Formulation instability: Inconsistent particle size or drug loading in the formulation. | 1. Refine dosing technique: Ensure consistent administration volume and technique for all animals. 2. Standardize experimental conditions: Fast animals overnight to normalize GI conditions.[11] 3. Characterize formulation thoroughly: Ensure batch-to-batch consistency of the nanoparticle formulation in terms of size, zeta potential, and encapsulation efficiency. |
| Unexpectedly rapid clearance of this compound from plasma. | 1. Rapid metabolism: Potential for rapid first-pass metabolism in the liver. 2. Renal clearance: The peptide may be rapidly cleared by the kidneys. | 1. Investigate metabolic stability: Conduct in vitro studies with liver microsomes to assess metabolic stability. 2. Consider alternative delivery systems: Explore formulations that may utilize lymphatic transport to bypass the liver. |
| Poor in vitro-in vivo correlation (IVIVC). | 1. In vitro model limitations: The chosen in vitro model (e.g., Caco-2 cells) may not accurately reflect the in vivo absorption barriers. 2. Complexity of in vivo environment: Factors not accounted for in vitro, such as mucus layer and gut motility, are influencing absorption. | 1. Use more complex in vitro models: Consider using co-culture models or ex vivo intestinal tissue models. 2. Refine the in vitro model: Incorporate simulated gastric and intestinal fluids to better mimic the in vivo environment. |
Comparative Bioavailability of Oral Peptide Formulations
While specific data for this compound is unavailable, the following table summarizes the oral bioavailability achieved for other peptide drugs using advanced formulation strategies. This data can serve as a benchmark for researchers working with this compound.
| Peptide Drug | Formulation Strategy | Animal Model | Oral Bioavailability (%) |
| Insulin | Ionic liquid-based formulation | Rat | Promising results reported[5] |
| Octreotide | Transient Permeation Enhancer (TPE®) technology | Human | ~0.7%[5] |
| Semaglutide | Co-formulation with a permeation enhancer (SNAC) | Human | ~1%[14][15] |
| Calcitonin | Co-administration with citric acid | Rat | Increased bioavailability reported[5] |
| Insulin | CSK peptide-modified trimethyl chitosan chloride (TMC) nanoparticles | Rat | 1.5-fold higher than solution[5] |
| Cyclic Peptides | Thioether cyclization and acylation | Rat | Up to 18%[11] |
Experimental Protocols
Nanoparticle Formulation for Oral Delivery of this compound
This protocol describes the preparation of chitosan-based nanoparticles for the oral delivery of this compound using the ionic gelation method.
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Prepare Chitosan Solution: Dissolve chitosan (e.g., 0.2% w/v) in an aqueous solution of acetic acid (e.g., 1% v/v) with gentle stirring until fully dissolved.
-
Dissolve this compound: Dissolve this compound in the chitosan solution at the desired concentration.
-
Prepare TPP Solution: Prepare an aqueous solution of TPP (e.g., 0.1% w/v).
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-Ro 23-7014 solution under constant magnetic stirring at room temperature.
-
Nanoparticle Maturation: Continue stirring for 30-60 minutes to allow for the formation and stabilization of nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Washing: Wash the nanoparticle pellet with deionized water to remove unreacted reagents.
-
Resuspension or Lyophilization: Resuspend the nanoparticles in a suitable buffer for immediate use or lyophilize for long-term storage.
Characterization:
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Encapsulation Efficiency (%EE): Calculated by measuring the amount of free this compound in the supernatant after centrifugation using a validated analytical method (e.g., HPLC). %EE = [(Total drug - Free drug) / Total drug] x 100
-
Morphology: Visualized by transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study to determine the oral bioavailability of a this compound formulation in rats.
Animal Model:
-
Male Sprague-Dawley rats (200-250 g)
Experimental Groups:
-
Group 1 (IV): Intravenous administration of this compound solution (e.g., 1 mg/kg) to determine the reference plasma concentration profile.
-
Group 2 (Oral Formulation): Oral administration of the this compound nanoparticle formulation (e.g., 10 mg/kg) via gavage.
-
Group 3 (Oral Control): Oral administration of this compound solution (e.g., 10 mg/kg) via gavage.
Procedure:
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[11]
-
Dosing:
-
IV Group: Administer the this compound solution via the tail vein.
-
Oral Groups: Administer the respective formulations orally using a gavage needle.
-
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Plasma Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration).
-
Bioavailability Calculation: Absolute Oral Bioavailability (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
Visualizations
CCK-A Receptor Signaling Pathway
Caption: CCK-A receptor signaling cascade initiated by this compound.
Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for in vivo oral bioavailability assessment.
References
- 1. The Current and Promising Oral Delivery Methods for Protein- and Peptide-Based Drugs [mdpi.com]
- 2. Nanoparticles: Oral Delivery for Protein and Peptide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 5. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. FORMULATION FORUM - Nanoparticle Technologies for Oral Delivery of Peptides & Proteins [drug-dev.com]
- 8. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 9. The Oral Bioavailability of Peptides and Related Drugs | Semantic Scholar [semanticscholar.org]
- 10. Nanoparticle-based delivery platforms for the enhanced oral delivery of peptides/proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. graphviz.org [graphviz.org]
- 13. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Ro 23-7014 vs. ac-CCK-7: A Comparative Analysis for Researchers
A detailed examination of two cholecystokinin-7 analogs, Ro 23-7014 and ac-CCK-7, reveals significant differences in receptor selectivity and stability, positioning this compound as a more potent and durable candidate for therapeutic applications targeting the cholecystokinin-A (CCK-A) receptor.
This guide provides a comparative analysis of this compound and acetylated-cholecystokinin-7 (ac-CCK-7), both analogs of the endogenous peptide hormone cholecystokinin-7 (CCK-7). The focus is on their performance in receptor binding and functional assays, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
At a Glance: Key Performance Differences
| Parameter | This compound | ac-CCK-7 |
| CCK-A Receptor Selectivity | High (400-fold preference for CCK-A over CCK-B)[1] | Lower than this compound[2] |
| Potency | Superior satiating potency (ED50 = 0.3 µg/kg, i.p.)[1] | Standard reference |
| Duration of Action | Longer (4 to 5 hours)[1] | Shorter |
| Stability | Increased resistance to peptidergic degradation[1][2] | Susceptible to degradation |
In-Depth Analysis: Receptor Binding and Functional Potency
This compound, a synthetic analog of ac-CCK-7, was designed for enhanced therapeutic potential.[1] Structural modifications, including the replacement of Asp6 with Thr(SO3H) and the N-methylation of Phe7, contribute to its distinct pharmacological profile.[1]
A key differentiator is this compound's marked selectivity for the CCK-A receptor. Studies have demonstrated a 400-fold greater affinity for the CCK-A receptor compared to the CCK-B receptor.[1] This enhanced selectivity is a significant improvement over ac-CCK-7.[2] This heightened selectivity may translate to more targeted therapeutic effects and a reduction in off-target side effects.
Functionally, this compound exhibits superior potency in preclinical models of appetite suppression, with an ED50 of 0.3 µg/kg when administered intraperitoneally.[1] Furthermore, it demonstrates a prolonged duration of action, lasting 4 to 5 hours, and increased resistance to degradation by peptidases.[1][2] These characteristics make it a more robust agent for in vivo studies and potential therapeutic development.
Signaling Pathways and Experimental Workflows
Both this compound and ac-CCK-7 exert their effects by binding to cholecystokinin receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.
The following diagram illustrates a typical experimental workflow for comparing the binding affinities of this compound and ac-CCK-7.
Experimental Protocols
Radioligand Binding Assay for CCK Receptors
This protocol is designed to determine the binding affinity of this compound and ac-CCK-7 for CCK-A and CCK-B receptors.
-
Membrane Preparation: Solubilized membrane preparations from tissues expressing high levels of CCK-A (e.g., rat pancreas) or CCK-B (e.g., bovine striatum) receptors are prepared.[1]
-
Radioligand: A radiolabeled CCK analog, typically 125I-CCK-8, is used as the tracer.
-
Competition Binding: A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor (this compound or ac-CCK-7).
-
Incubation: The reaction is allowed to reach equilibrium at a defined temperature (e.g., 37°C) and for a specific duration.
-
Separation: Bound radioligand is separated from the free radioligand, often by filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined from these curves. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Satiating Potency Assay
This protocol assesses the ability of the compounds to suppress food intake in an animal model.
-
Animal Model: Rats are typically used for this assay.[1] They are fasted overnight to ensure motivation to eat.
-
Compound Administration: this compound or ac-CCK-7 is administered via a specific route (e.g., intraperitoneally or intranasally) at various doses.[1]
-
Food Presentation: A pre-weighed amount of food is presented to the animals at a set time after compound administration.
-
Food Intake Measurement: The amount of food consumed over a specific period is measured.
-
Data Analysis: The dose-response relationship for the reduction in food intake is determined, and the ED50 (the dose that produces 50% of the maximal effect) is calculated.[1]
References
A Comparative Guide to the In Vivo Efficacy of Ro 23-7014 and CCK-8 in Appetite Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of Ro 23-7014, a synthetic analog of cholecystokinin (CCK), and the endogenous peptide CCK-8 in the regulation of food intake. The information presented is compiled from preclinical studies to assist researchers in understanding the pharmacological profiles of these two compounds.
Overview of this compound and CCK-8
Cholecystokinin (CCK) is a peptide hormone released from the gastrointestinal tract in response to food intake, particularly fat and protein, and it plays a crucial role in satiety.[1] CCK-8, an octapeptide form of CCK, is a well-established satiety signal that reduces food intake by activating CCK receptors on vagal afferent neurons, which transmit signals to the hindbrain.[2][3] this compound is a potent and selective CCK-A receptor agonist designed for enhanced stability and duration of action.[4][5][6]
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the key pharmacological and in vivo efficacy parameters of this compound and CCK-8 based on available preclinical data. It is important to note that the data for each compound are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | CCK-8 |
| Target Receptor(s) | Selective CCK-A Receptor Agonist | Non-selective CCK-A and CCK-B Receptor Agonist |
| Potency (Appetite Suppression) | ED50 = 0.3 µg/kg (i.p. in rats) | Dose-dependent reduction in food intake observed at doses ranging from 1 to 30 µg/kg (i.p. in mice) and ~2 to 6 µg/kg (i.p. in rats).[7][8] |
| Duration of Action | 4 to 5 hours | Shorter duration of action, often leading to a compensatory increase in meal frequency. |
| Administration Route(s) Studied | Intraperitoneal (i.p.), Intranasal | Intraperitoneal (i.p.), Intravenous (i.v.) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative experimental protocols for evaluating the effects of this compound and CCK-8 on food intake in rodents.
Protocol for Assessing the Satiating Effect of this compound in Rats
This protocol is based on studies evaluating potent and long-acting CCK analogs.
-
Animals: Male Sprague-Dawley rats, individually housed under a 12-hour light/dark cycle with ad libitum access to standard chow and water, unless otherwise specified.
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment. They are also habituated to the experimental procedures, including intraperitoneal injections.
-
Food Deprivation: Prior to the experiment, rats are typically fasted overnight to ensure a robust feeding response.[8]
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline). Different doses of this compound or vehicle are administered intraperitoneally (i.p.).
-
Food Intake Measurement: Immediately after injection, pre-weighed food is presented to the rats. Food intake is then measured at specific time points (e.g., 30, 60, 120, and 240 minutes) to determine the effect on meal size and duration.[8] For continuous monitoring, automated feeding monitoring systems can be used.[7]
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). The ED50 (the dose that produces 50% of the maximal effect) for the suppression of food intake is then calculated.
Protocol for Evaluating the Effect of CCK-8 on Meal Patterns in Rats
This protocol is designed to assess the detailed microstructure of feeding behavior in response to CCK-8.
-
Animals: Male Sprague-Dawley rats maintained under controlled environmental conditions with free access to food and water.
-
Automated Monitoring: Rats are housed in cages equipped with an automated feeding monitoring system that continuously records the timing and amount of food consumed. This allows for the detailed analysis of meal patterns, including meal size, meal duration, and inter-meal intervals.[9]
-
Drug Administration: CCK-8 (sulfated form) is dissolved in sterile saline. Doses of CCK-8 (e.g., 0.6, 1.8, and 5.2 nmol/kg) or vehicle are administered intraperitoneally (i.p.) at the onset of the dark phase, which is the primary feeding period for nocturnal animals.[9]
-
Meal Pattern Analysis: The data from the automated system is analyzed to determine the effects of CCK-8 on various meal parameters. This includes the size and duration of the first meal after injection, the time until the next meal (inter-meal interval), and the overall food intake over a specific period (e.g., the first hour of the dark phase).[9]
-
Behavioral Observation: In addition to automated monitoring, direct behavioral observation can be performed to assess other behaviors such as grooming, locomotion, and resting to ensure the reduction in food intake is not due to malaise or other competing behaviors.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of CCK-A receptor agonists and a typical experimental workflow for an in vivo feeding study.
Caption: Signaling pathway of CCK-A receptor agonists like this compound and CCK-8.
Caption: Experimental workflow for an in vivo appetite suppression study.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Leptin Resistance in Vagal Afferent Neurons Inhibits Cholecystokinin Signaling and Satiation in Diet Induced Obese Rats | PLOS One [journals.plos.org]
- 3. Satiety induced by bile acids is mediated via vagal afferent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CCK-8S test. [bio-protocol.org]
- 8. The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats - PMC [pmc.ncbi.nlm.nih.gov]
Ro 23-7014: A Comparative Analysis of its High Selectivity for the CCK-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ro 23-7014's performance against other cholecystokinin (CCK) receptor antagonists, supported by experimental data. The focus is on the validation of this compound's selectivity for the CCK-A receptor subtype.
Comparative Analysis of Binding Affinity
The selectivity of a receptor antagonist is a critical determinant of its therapeutic potential and side-effect profile. The following table summarizes the binding affinities of this compound and other common CCK receptor antagonists for both the CCK-A and CCK-B receptor subtypes.
| Compound | CCK-A Receptor Affinity (IC50/Ki) | CCK-B Receptor Affinity (IC50/Ki) | Selectivity (Fold CCK-A vs. CCK-B) |
| This compound | High Affinity | Low Affinity | ~400-fold for CCK-A[1] |
| Devazepide (L-364,718) | ~0.081 nM (rat pancreas)[2] | ~245 nM (guinea pig brain)[2] | ~3000-fold for CCK-A |
| Lorglumide | ~50 nM[1] | ~3000 nM[1] | ~60-fold for CCK-A |
| Proglumide | Low Affinity | Low Affinity | Non-selective[3][4][5] |
Note: Lower IC50/Ki values indicate higher binding affinity. The data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
The determination of binding affinities for these compounds typically involves competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Radioligand Binding Assay for CCK Receptor Affinity
This protocol outlines the steps to determine the affinity of a test compound (e.g., this compound) for CCK-A and CCK-B receptors.
1. Materials and Reagents:
-
Tissue/Cell Preparation:
-
For CCK-A receptors: Membranes from rat pancreas or cell lines expressing the human CCK-A receptor.
-
For CCK-B receptors: Membranes from guinea pig brain or cell lines expressing the human CCK-B receptor.
-
-
Radioligand: Typically [¹²⁵I] Bolton-Hunter labeled CCK-8, a high-affinity ligand for both receptor subtypes.
-
Test Compounds: this compound and other antagonists of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
2. Membrane Preparation:
-
Homogenize the selected tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer to a final protein concentration of 100-200 µg/mL.
3. Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled CCK-8 (1 µM, for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., this compound).
-
50 µL of the radioligand ([¹²⁵I]BH-CCK-8) at a final concentration near its Kd.
-
50 µL of the membrane preparation.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
4. Filtration and Measurement:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a beta counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
Caption: Workflow for determining CCK receptor binding affinity.
CCK-A Receptor Signaling Pathway
Caption: Simplified CCK-A receptor signaling cascade.
References
- 1. Synthesis and biological activity of novel, potent and long-acting analogs of AC-CCK-7 with high affinity for peripheral (type A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor binding assays [bio-protocol.org]
- 4. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to CCK Analogs: Ro 23-7014, A-71378, and A-71623
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent cholecystokinin (CCK) analogs: Ro 23-7014, A-71378, and A-71623. These compounds are highly selective agonists for the CCK-A receptor subtype and have been instrumental in elucidating the physiological roles of this receptor, particularly in satiety and gastrointestinal function. This document summarizes their receptor binding affinities, in vivo potencies, and the experimental methodologies used to determine these properties.
Performance Comparison: Receptor Binding and In Vivo Potency
The following tables summarize the quantitative data available for this compound, A-71378, and A-71623, highlighting their high affinity and selectivity for the CCK-A receptor.
Table 1: Comparative CCK Receptor Binding Affinities (IC50/Ki in nM)
| Compound | CCK-A Receptor (Pancreas/Gallbladder) | CCK-B Receptor (Brain/Cortex) | Gastrin Receptor | Selectivity (CCK-B/CCK-A) |
| This compound | ~0.5 (Ki) | ~200 (Ki) | - | ~400-fold |
| A-71378 | 0.4 (IC50) | 300 (IC50) | 1,200 (IC50) | 750-fold[1] |
| A-71623 | 3.7 (IC50) | 4500 (IC50) | - | ~1200-fold[2] |
Note: Data are compiled from various sources and may not be directly comparable due to different experimental conditions.
Table 2: Comparative In Vivo Potency in Appetite Suppression
| Compound | Species | Administration Route | Effective Dose (ED50) | Duration of Action |
| This compound | Rat | Intraperitoneal (i.p.) | 0.3 µg/kg | 4 to 5 hours |
| A-71378 | Rat | Systemic | 1.6 - 40 µg/kg (dose-dependent reduction) | Longer lasting than CCK-8S[3] |
| A-71623 | Rat, Mouse, Dog, Monkey | Intraperitoneal (i.p.) | Effective at low µg/kg doses | Improved potency and duration compared to CCK-8[4] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general procedure for determining the binding affinity of CCK analogs to CCK-A and CCK-B receptors.
1. Membrane Preparation:
-
Tissues rich in the desired receptor subtype (e.g., rat pancreas for CCK-A, guinea pig cerebral cortex for CCK-B) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a fresh buffer.
2. Binding Assay:
-
Membrane preparations are incubated with a radiolabeled CCK analog, such as [125I]CCK-8, at a fixed concentration.
-
Increasing concentrations of the unlabeled competitor compound (this compound, A-71378, or A-71623) are added to displace the radioligand.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.[5]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Food Intake Study (General Protocol)
This protocol describes a typical experiment to assess the anorectic effects of CCK analogs in rodents.
1. Animal Acclimation:
-
Male rats (e.g., Sprague-Dawley) are individually housed and acclimated to the experimental conditions, including the diet and feeding schedule.
-
Animals are often fasted for a period (e.g., 17-24 hours) before the experiment to ensure robust food intake.[6]
2. Compound Administration:
-
The test compound (this compound, A-71378, or A-71623) or vehicle (e.g., saline) is administered via the desired route (e.g., intraperitoneally).
3. Food Intake Measurement:
-
Immediately after injection, pre-weighed food is presented to the animals.
-
Food consumption is measured at specific time points (e.g., 30, 60, 120, and 240 minutes) by weighing the remaining food.[4]
4. Data Analysis:
-
The cumulative food intake at each time point is calculated and compared between the vehicle- and drug-treated groups.
-
The dose that produces a 50% reduction in food intake (ED50) can be determined from the dose-response curve.
Signaling Pathways
Upon binding to the CCK-A receptor, a G-protein coupled receptor (GPCR), these agonists are expected to activate downstream signaling cascades. The primary pathway involves the activation of phospholipase C (PLC) via Gαq/11, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). These events are central to the physiological effects of CCK, such as pancreatic enzyme secretion and gallbladder contraction.[7]
Conclusion
This compound, A-71378, and A-71623 are all potent and highly selective agonists for the CCK-A receptor. Their development has provided invaluable tools for studying the role of CCK-A receptors in regulating food intake and other physiological processes. While all three compounds exhibit a strong anorectic effect, subtle differences in their potency, duration of action, and pharmacokinetic profiles may exist, warranting further head-to-head comparative studies under standardized conditions. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers designing and interpreting studies involving these important CCK analogs.
References
- 1. A71378: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-71623 | CCK1 Receptors | Tocris Bioscience [tocris.com]
- 3. Comparison of the satiating effect of the CCKA receptor agonist A71378 with CCK-8S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor binding assays [bio-protocol.org]
- 6. Diet composition alters the satiety effect of cholecystokinin in lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
A Head-to-Head Comparison of Ro 23-7014 and Loxiglumide: Potency and Profile of Two Key CCK-A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of Ro 23-7014 and loxiglumide, two prominent antagonists of the cholecystokinin-A (CCK-A) receptor, is presented. This guide synthesizes available experimental data to offer a comparative overview of their biochemical properties and pharmacological effects.
This compound, a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK-7), and loxiglumide, a proglumide derivative, have both been instrumental in elucidating the physiological roles of the CCK-A receptor. While both compounds exhibit selectivity for the CCK-A subtype over the CCK-B subtype, their distinct structural classes—peptidomimetic for this compound and a small molecule for loxiglumide—confer different pharmacological profiles. This guide provides a structured comparison of their binding affinities, mechanisms of action, and data from key in vivo and in vitro experiments.
Quantitative Data Summary
| Compound | Target Receptor | Binding Affinity/Potency | Selectivity | In Vivo Efficacy (Example) |
| This compound | CCK-A | High affinity (specific Ki/IC50 not available in comparative studies) | 400-fold selective for CCK-A over CCK-B receptors[1] | Appetite suppressant[2][3][4] |
| Loxiglumide | CCK-A | Potent CCK-A antagonist; ~1000 times less potent than devazepide in inhibiting CCK-8-stimulated amylase release[5] | Specific for CCK-A receptors[5] | Stimulates calorie intake and hunger in humans[6] |
| Devazepide (L-364,718) | CCK-A | IC50 = 81 pM (rat pancreatic CCK receptors)[6] | Highly selective for CCK-A receptors | Blocks CCK-8 induced inhibition of food consumption[7] |
Mechanism of Action and Signaling Pathways
Both this compound and loxiglumide exert their effects by competitively antagonizing the CCK-A receptor, a G-protein coupled receptor (GPCR). The activation of the CCK-A receptor by its endogenous ligand, cholecystokinin (CCK), initiates a cascade of intracellular signaling events primarily through the Gq and Gs alpha subunits.
By binding to the CCK-A receptor, these antagonists prevent the conformational changes necessary for G-protein coupling and subsequent downstream signaling. This blockade inhibits the physiological effects mediated by CCK, which include the regulation of satiety, gallbladder contraction, and pancreatic enzyme secretion.
Below is a diagram illustrating the CCK-A receptor signaling pathway and the point of inhibition by antagonists like this compound and loxiglumide.
Caption: CCK-A receptor signaling and antagonist inhibition.
Experimental Protocols
Receptor Binding Assay (Radioligand Displacement)
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound or loxiglumide) to the CCK-A receptor by measuring the displacement of a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissues or cells known to express CCK-A receptors (e.g., rat pancreas, transfected cell lines) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand for the CCK-A receptor (e.g., ¹²⁵I-CCK-8), and varying concentrations of the unlabeled test compound (this compound or loxiglumide).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Satiety Study in Rodents
This protocol outlines a typical experiment to assess the effect of CCK-A antagonists on food intake, a measure of satiety.
Workflow Diagram:
Caption: Workflow for an in vivo rodent satiety study.
Detailed Methodology:
-
Animal Acclimatization: House rodents (e.g., rats or mice) individually and allow them to acclimate to the housing conditions and the specific diet to be used in the experiment.
-
Food Deprivation: Prior to the experiment, fast the animals for a predetermined period to ensure a consistent motivational state for feeding.
-
Compound Administration: Administer the test compound (this compound or loxiglumide) or a vehicle control at various doses through the desired route (e.g., intraperitoneal injection, oral gavage).
-
Feeding Period: At a specified time after drug administration, provide the animals with a pre-weighed amount of a palatable food source.
-
Food Intake Measurement: Measure the amount of food consumed by each animal at various time points (e.g., 30, 60, and 120 minutes) by weighing the remaining food.
-
Data Analysis: Analyze the cumulative food intake data to determine if the test compound significantly alters feeding behavior compared to the vehicle control.
Conclusion
This compound and loxiglumide are both valuable tools for investigating the physiological and pathological roles of the CCK-A receptor. While this compound, a peptidomimetic, is noted for its high selectivity, loxiglumide, a small molecule, has been extensively studied in human clinical trials. The choice between these two antagonists for a particular research application will depend on the specific experimental goals, including the desired pharmacokinetic properties and the model system being used. The provided data and protocols offer a foundational guide for researchers to design and interpret experiments aimed at further characterizing the function of the CCK-A receptor and the therapeutic potential of its antagonists.
References
- 1. Role of CCK and potential utility of CCK1 receptor antagonism in the treatment of pancreatitis induced by biliary tract obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JCI - The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight [jci.org]
Assessing the Cross-Reactivity of Ro 23-7014 with Other Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cholecystokinin (CCK) analog Ro 23-7014, focusing on its cross-reactivity with other receptors. This compound is a synthetic heptapeptide analog of CCK-7, developed as a potent and selective appetite suppressant.[1][2][3] Understanding its receptor interaction profile is critical for evaluating its therapeutic potential and predicting potential off-target effects.
Executive Summary
This compound demonstrates high selectivity for the cholecystokinin-A (CCK-A) receptor over the cholecystokinin-B (CCK-B) receptor.[4] Experimental data indicates a 400-fold greater selectivity for the CCK-A subtype.[4] This selectivity was determined through radioligand binding assays using membrane preparations from tissues rich in the respective receptor subtypes.[4] To date, comprehensive screening data detailing the cross-reactivity of this compound with a broader panel of unrelated receptors is not publicly available.
Receptor Binding Profile of this compound
The selectivity of this compound for CCK receptor subtypes is a key characteristic. The following table summarizes the known selectivity. While the precise equilibrium dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound at CCK-A and CCK-B receptors are not detailed in the available literature, the selectivity ratio provides a clear indication of its preferential binding.
| Receptor | Selectivity | Reference Compound(s) |
| CCK-A | High | A71378 (IC50 = 0.4 nM)[2] |
| CCK-B | Low (400-fold less than CCK-A) | A71378 (IC50 = 300 nM)[2] |
| Other Receptors | Data not available | - |
Experimental Protocols
The determination of this compound's selectivity for CCK-A and CCK-B receptors was achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Radioligand Binding Assay for CCK-A and CCK-B Receptors
Objective: To determine the binding affinity and selectivity of this compound for CCK-A and CCK-B receptors.
Materials:
-
Receptor Preparations: Solubilized membrane preparations from rat pancreatic tissue (a rich source of CCK-A receptors) and bovine striatum (a rich source of CCK-B receptors).[4]
-
Radioligand: A high-affinity radiolabeled CCK analog, such as [125I]CCK-8.
-
Competitor Ligands: Unlabeled this compound and other reference compounds.
-
Assay Buffer: Typically a buffered salt solution (e.g., Tris-HCl) containing protease inhibitors.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Tissues (rat pancreas and bovine striatum) are homogenized and subjected to differential centrifugation to isolate the membrane fraction containing the receptors. The membranes are then solubilized using a suitable detergent.
-
Binding Reaction: The solubilized membrane preparations are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membrane-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value for this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The selectivity is then calculated as the ratio of the IC50 values for the CCK-B and CCK-A receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and biological activity of novel, potent and long-acting analogs of AC-CCK-7 with high affinity for peripheral (type A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ro 23-7014: A Potent and Long-Acting CCK-A Receptor Agonist
Ro 23-7014, a synthetic analog of cholecystokinin-7 (CCK-7), demonstrates significant promise as a potent and selective appetite suppressant with a prolonged duration of action. Developed by Hoffmann-La Roche, this peptide analog exhibits superior satiating potency and a remarkable 400-fold selectivity for the cholecystokinin-A (CCK-A) receptor over the CCK-B receptor, coupled with enhanced resistance to degradation by peptidases.
This guide provides a comparative overview of this compound against its parent compound, ac-CCK-7, and other analogs, presenting available experimental data on its potency and duration of action. Detailed experimental protocols and a depiction of the relevant signaling pathway are also included to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Potency and Selectivity
This compound has been shown to be a highly potent and selective agonist for the CCK-A receptor, which is primarily located in the gastrointestinal tract and is responsible for mediating satiety. The table below summarizes the available quantitative data comparing this compound with other CCK-A receptor agonists.
| Compound | CCK-A Receptor Selectivity (fold increase vs. CCK-B) | Satiating Potency (ED50, i.p. in rats) | Duration of Action |
| This compound | 400[1] | 0.3 µg/kg[1] | 4 to 5 hours[1] |
| ac-CCK-7 | Baseline | - | Shorter |
| Ro 23-2154 | 225 | - | - |
| A-71378 | 1140 | - | - |
| A-71623 | 1216 | - | - |
Note: Direct comparative IC50 or Ki values from a single study for all compounds were not available in the public domain. The selectivity data for Ro 23-2154, A-71378, and A-71623 are provided for context regarding the landscape of selective CCK-A agonists.
Duration of Action
In vivo studies in rats have demonstrated that this compound possesses a significantly longer duration of action compared to its parent compounds. Following intraperitoneal administration, the appetite-suppressant effects of this compound were observed to last for 4 to 5 hours.[1] This extended duration is attributed to its increased resistance to degradation by peptidases.[1]
Experimental Protocols
Receptor Binding Assay
The determination of receptor binding affinity and selectivity of this compound and its analogs was performed using solubilized membrane preparations from tissues rich in the respective receptor subtypes.
Objective: To determine the binding affinity (IC50/Ki) of test compounds for CCK-A and CCK-B receptors.
Materials:
-
Solubilized membrane preparations from rat pancreatic tissue (a source of CCK-A receptors).[1]
-
Solubilized membrane preparations from bovine striatum (a source of CCK-B receptors).[1]
-
Radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8) as the competing ligand.
-
Test compounds (this compound and other analogs) at varying concentrations.
-
Assay buffer and filtration apparatus.
Procedure:
-
Incubate the solubilized membrane preparations with a fixed concentration of the radiolabeled CCK analog.
-
Add varying concentrations of the unlabeled test compounds to the incubation mixture.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Calculate the selectivity ratio by dividing the Ki for the CCK-B receptor by the Ki for the CCK-A receptor.
In Vivo Satiety Study
The satiating potency and duration of action of this compound were assessed by measuring its effect on food intake in rats.
Objective: To determine the effective dose (ED50) for appetite suppression and the duration of this effect.
Animals: Male rats, fasted overnight but with free access to water.
Procedure:
-
Administer the test compound (this compound or vehicle control) via the desired route (e.g., intraperitoneal injection).
-
Present a pre-weighed amount of a palatable food source to the rats at a specific time point after compound administration.
-
Measure the amount of food consumed over a defined period (e.g., 30 minutes) to determine the initial satiating effect.
-
To determine the duration of action, re-introduce food at various time points after the initial administration of the compound (e.g., 1, 2, 3, 4, and 5 hours) and measure consumption.
-
Calculate the ED50, which is the dose of the compound that produces a 50% reduction in food intake compared to the vehicle control group.
Signaling Pathway and Experimental Workflow
The biological effects of this compound are mediated through the activation of the CCK-A receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade and the general workflow for evaluating the compound are illustrated below.
References
A Comparative Analysis of the CCK-A Receptor Agonist Ro 23-7014 and Novel Satiety Agents
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Mechanisms, Potency, and Performance of Emerging Anti-Obesity Therapeutics
The global obesity epidemic continues to drive the search for effective and safe pharmacotherapies that can offer substantial and sustained weight loss. This guide provides a detailed comparison of the cholecystokinin-A (CCK-A) receptor agonist Ro 23-7014 with a new generation of highly effective satiety agents, including glucagon-like peptide-1 (GLP-1) receptor agonists (semaglutide), dual GLP-1/glucose-dependent insulinotropic polypeptide (GIP) receptor agonists (tirzepatide), amylin analogues (cagrilintide), and melanocortin-4 receptor (MC4R) agonists (setmelanotide). We present a comprehensive overview of their mechanisms of action, comparative quantitative data on their performance, and detailed experimental protocols for key assays.
Executive Summary
This compound, a cholecystokinin (CCK) analogue, induces satiety through the activation of CCK-A receptors, which are primarily located in the gastrointestinal tract. While it demonstrated potent appetite suppression in preclinical models, its development has been largely superseded by novel incretin-based therapies and other centrally acting agents that have shown unprecedented efficacy in clinical trials. This guide will delve into the specifics of how this compound compares to these newer agents, providing a valuable resource for researchers in the field of obesity and metabolic diseases.
Mechanisms of Action and Signaling Pathways
The satiety agents discussed in this guide employ distinct molecular mechanisms to regulate appetite and energy homeostasis.
This compound: This agent is a synthetic analogue of the C-terminal heptapeptide of cholecystokinin (CCK-7). It acts as a selective agonist for the CCK-A receptor.[1] Activation of CCK-A receptors in the periphery, particularly on vagal afferent nerves, signals satiety to the brainstem, leading to a reduction in food intake.
Novel Satiety Agents:
-
Semaglutide (GLP-1 Receptor Agonist): Semaglutide mimics the action of the native incretin hormone GLP-1. It activates GLP-1 receptors in the brain, particularly in the hypothalamus, to enhance feelings of satiety and reduce hunger. It also slows gastric emptying, further contributing to a feeling of fullness.
-
Tirzepatide (Dual GLP-1/GIP Receptor Agonist): Tirzepatide is a single molecule that acts as an agonist for both GLP-1 and GIP receptors. This dual agonism is believed to have synergistic effects on appetite regulation and glucose control, leading to substantial weight loss.
-
Cagrilintide (Amylin Analogue): Cagrilintide is a long-acting amylin analogue that is also a dual agonist for amylin and calcitonin receptors.[2] Amylin is a hormone co-secreted with insulin that plays a role in gastric emptying and satiety. By activating these receptors in the brain, cagrilintide reduces food intake.
-
Setmelanotide (MC4R Agonist): Setmelanotide is an agonist of the melanocortin-4 receptor (MC4R), a key receptor in the leptin-melanocortin pathway in the hypothalamus that regulates energy balance and appetite. It is approved for the treatment of obesity due to certain genetic deficiencies in this pathway.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and the novel satiety agents.
| Agent | Target Receptor(s) | Binding Affinity (IC₅₀/Kᵢ) | Potency (EC₅₀) |
| This compound | CCK-A | Not explicitly found | Not explicitly found |
| CCK-B | >400-fold lower affinity than CCK-A | Not explicitly found | |
| Semaglutide | GLP-1 | ~0.38 nM (Kᵢ) | 4.54 x 10⁻⁹ M (cAMP flux)[3] |
| Tirzepatide | GLP-1 | 5-fold weaker than native GLP-1 | 13-fold weaker than native GLP-1 |
| GIP | Comparable to native GIP | Comparable to native GIP | |
| Cagrilintide | Amylin | Not explicitly quantified | Not explicitly quantified |
| Calcitonin | Not explicitly quantified | Not explicitly quantified | |
| Setmelanotide | MC4R | 2.1 nM (Kᵢ) | 0.27 nM |
| Agent | Preclinical Satiety (ED₅₀) | Clinical Weight Loss (Mean % Change from Baseline) |
| This compound | 0.3 µg/kg (i.p. in rats) | Not applicable |
| Semaglutide | Not applicable | 14.9% - 17.4% at 68 weeks (STEP trials)[4] |
| Tirzepatide | Not applicable | 13.1% (15 mg dose) at 40 weeks (SURPASS-2)[5] |
| Cagrilintide | Not applicable | Data from ongoing trials |
| Setmelanotide | Not applicable | 25.1% at 12 months (in adults with POMC/LEPR deficiency) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of these satiety agents.
Receptor Binding Assay (Competitive)
Objective: To determine the affinity (IC₅₀ or Kᵢ) of a test compound for its target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CCK-A, GLP-1R).
-
Radiolabeled ligand specific for the receptor (e.g., [¹²⁵I]CCK-8).
-
Unlabeled test compound (e.g., this compound).
-
Assay buffer.
-
Filtration apparatus and filter mats.
-
Scintillation counter and fluid.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled test compound. Include control wells with no unlabeled compound (total binding) and wells with a high concentration of a known potent unlabeled ligand to determine non-specific binding.
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other counts. Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand.
In Vivo Food Intake Study (Rodent Model)
Objective: To evaluate the effect of a test compound on food intake and determine its satiating potency (ED₅₀).
Materials:
-
Rodents (e.g., rats or mice).
-
Standard or high-fat diet.
-
Metabolic cages or standard cages with food hoppers.
-
Test compound (e.g., this compound) and vehicle.
-
Dosing syringes and needles.
-
Balances for weighing food and animals.
Procedure:
-
Acclimation: Individually house the animals and acclimate them to the housing conditions, diet, and handling for at least one week.
-
Baseline Measurement: Measure baseline food intake and body weight for several days before the study begins.
-
Fasting: Fast the animals for a predetermined period (e.g., 16-24 hours) to ensure a robust feeding response.
-
Dosing: Administer the test compound or vehicle to the animals at various doses.
-
Re-feeding: At a set time after dosing, provide a pre-weighed amount of food to each animal.
-
Food Intake Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and accounting for any spillage.
-
Data Analysis: Calculate the cumulative food intake for each animal at each time point. Compare the food intake of the treated groups to the vehicle control group. Plot the dose-response curve for the inhibition of food intake at a specific time point and calculate the ED₅₀, which is the dose that produces 50% of the maximal reduction in food intake.
Conclusion
This compound, as a selective CCK-A receptor agonist, represented an early approach to pharmacologically inducing satiety. Its mechanism of action through peripheral CCK-A receptors provided a clear rationale for its appetite-suppressing effects observed in preclinical studies. However, the landscape of anti-obesity therapeutics has been revolutionized by the advent of novel agents with unprecedented clinical efficacy.
GLP-1 receptor agonists like semaglutide, and dual GLP-1/GIP receptor agonists like tirzepatide, have demonstrated robust and sustained weight loss in large-scale clinical trials, setting a new benchmark for obesity pharmacotherapy. These agents not only potently suppress appetite through central mechanisms but also offer additional metabolic benefits. Other emerging agents, such as the amylin analogue cagrilintide and the MC4R agonist setmelanotide, target distinct pathways in the complex neurohormonal regulation of energy balance, offering further therapeutic options, particularly for specific patient populations.
While this compound provided valuable insights into the role of the CCK system in satiety, the superior clinical performance and multifaceted mechanisms of the novel satiety agents have positioned them at the forefront of the current and future management of obesity. This comparative guide serves as a resource for understanding the evolution of satiety-inducing therapeutics and for informing future drug discovery and development efforts in this critical area of medicine.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ro 23-7014
For researchers, scientists, and drug development professionals handling Ro 23-7014, a cholecystokinin (CCK) analog and appetite suppressant, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and effective disposal of this compound.
I. Pre-Disposal and Handling Precautions
Before initiating the disposal process, it is imperative to handle this compound with care to avoid accidental exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to prevent inhalation of any aerosols.
-
Spill Management: In the event of a spill, soak up the material with an inert absorbent such as sand, silica gel, or vermiculite.[1] The collected material should be placed in a suitable, closed container for disposal.
II. Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound waste.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated absorbents, and empty containers.
-
Place the waste in a suitable, clearly labeled, and closed container to await disposal.[2]
-
-
Waste Characterization:
-
Treatment and Disposal:
-
Container Disposal:
III. Quantitative Data Summary
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 113714-78-6 |
| Class | Cholecystokinin (CCK) Analog |
| Primary Use | Appetite Suppressant |
IV. Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available in the public domain. The recommended procedure is based on general principles of chemical waste management. For specific inactivation or neutralization protocols, consulting a comprehensive chemical safety manual or the manufacturer's specific guidance is essential.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Protocols for Handling Ro 23-7014
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Ro 23-7014, a cholecystokinin (CCK) analog. Adherence to these protocols is mandatory to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact and absorption. |
| Eye Protection | Tightly fitting safety goggles | Protects eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | Avoids inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are paramount to maintain the stability and integrity of this compound and to prevent accidental exposure.
Handling:
-
Always handle this compound in a designated, well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
Avoid direct contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
-
Use non-sparking tools to prevent fire hazards.[1]
-
Ensure emergency exits and a risk-elimination area are readily accessible.[1]
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
For long-term stability, peptides should be stored at -20°C or lower.[2]
-
Protect the compound from light and moisture, as these can degrade the peptide.[2]
-
Keep this compound segregated from incompatible materials, such as strong oxidizing agents.
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with institutional and environmental regulations.
-
Solid Waste: Collect unused this compound and any contaminated disposable labware (e.g., pipette tips, tubes) in a designated, labeled hazardous waste container.
-
Liquid Waste: Do not discharge solutions containing this compound into the drain.[3] Collect all liquid waste in a clearly labeled, sealed container for chemical waste disposal.
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly cleaned after handling the compound.
Experimental Workflow
The following diagram outlines a generalized workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: General laboratory workflow for handling this compound.
Safety and Disposal Logical Relationship
The following diagram illustrates the logical flow for ensuring safety and proper disposal when working with this compound.
Caption: Decision-making process for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
